Efaproxiral sodium
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
sodium;2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.Na/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24;/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDPIHPGORBMFR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22NNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168942 | |
| Record name | Efaproxiral sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170787-99-2 | |
| Record name | Efaproxiral sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170787992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Efaproxiral sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EFAPROXIRAL SODIUM | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EFAPROXIRAL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L83QP52XI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Efaproxiral Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efaproxiral (B1662174) sodium (formerly known as RSR13) is a synthetic, small-molecule allosteric modifier of hemoglobin. It is designed to decrease the binding affinity of hemoglobin for oxygen, thereby facilitating the release of oxygen into tissues. This mechanism of action has been primarily investigated for its potential as a radiation sensitizer (B1316253) in the treatment of hypoxic tumors. This technical guide provides a comprehensive overview of the core mechanism of action of efaproxiral, detailing its molecular interactions, pharmacodynamic effects, and the experimental methodologies used to elucidate its function.
Introduction
Tissue hypoxia is a critical factor in the pathophysiology of various diseases, including cancer. In oncology, hypoxic tumors are notably resistant to radiation therapy, as oxygen is a potent sensitizer of the cytotoxic effects of ionizing radiation. Efaproxiral sodium was developed to counteract this resistance by increasing the oxygenation of hypoxic tumor microenvironments. By modulating the allosteric properties of hemoglobin, efaproxiral promotes the unloading of oxygen from red blood cells, thus increasing the partial pressure of oxygen (pO₂) in tissues.
Core Mechanism of Action: Allosteric Modulation of Hemoglobin
The primary mechanism of action of efaproxiral is its non-covalent, reversible binding to hemoglobin, the protein responsible for oxygen transport in the blood.[1][2]
Binding Site and Molecular Interaction
Efaproxiral binds within the central water cavity of the hemoglobin tetramer. This binding site is distinct from the heme-binding pocket where oxygen binds. By occupying this central cavity, efaproxiral stabilizes the deoxyhemoglobin (T-state) conformation of the protein. The T-state has a lower affinity for oxygen compared to the oxyhemoglobin (R-state). This stabilization of the T-state shifts the allosteric equilibrium of hemoglobin, favoring the release of oxygen.
Effect on the Oxygen-Hemoglobin Dissociation Curve
The allosteric modulation by efaproxiral results in a rightward shift of the oxygen-hemoglobin dissociation curve.[2][3] This shift is quantified by an increase in the p50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. A higher p50 indicates a lower oxygen-binding affinity, meaning that more oxygen is released from hemoglobin at any given oxygen tension. This enhanced oxygen unloading is the cornerstone of efaproxiral's therapeutic potential.
Signaling Pathways and Experimental Workflows
The action of efaproxiral can be visualized as a cascade of events leading to its therapeutic effect.
Quantitative Data
The pharmacodynamic effect of efaproxiral is directly correlated with its concentration in red blood cells (E-RBC).
| Parameter | Value | Source |
| Target Efaproxiral Red Blood Cell Concentration (E-RBC) | ≥ 483 µg/mL | [4] |
| Corresponding Pharmacodynamic Effect (p50 Shift) | ~10 mmHg | [4] |
| Clinical Dosing Information | ||
| Clinical Trial | Dosage | Frequency |
| Phase I | Up to 100 mg/kg | Daily for 10 days |
| Phase III (REACH) | 75 or 100 mg/kg | Daily for 10 days |
Experimental Protocols
The following are descriptions of key experimental methodologies used to characterize the mechanism of action and effects of efaproxiral.
Determination of p50 Shift (Pharmacodynamic Assay)
The p50 value, a measure of hemoglobin's oxygen affinity, is a critical parameter for assessing the pharmacodynamic effect of efaproxiral.
-
Method: Multipoint Tonometry
-
Procedure:
-
Whole blood samples are collected from subjects.
-
The samples are tonometered with gas mixtures of varying oxygen concentrations.
-
The oxygen saturation of hemoglobin (SO₂) and the partial pressure of oxygen (pO₂) are measured for each gas mixture.
-
The data points (SO₂ vs. pO₂) are used to construct the oxygen-hemoglobin dissociation curve.
-
The p50 value is determined from the curve as the pO₂ at which hemoglobin is 50% saturated.
-
-
Note: This procedure is performed on baseline (pre-dose) and post-dose blood samples to determine the efaproxiral-induced shift in p50.
Measurement of Efaproxiral in Red Blood Cells (Pharmacokinetic Assay)
Quantifying the concentration of efaproxiral within red blood cells is essential for establishing a pharmacokinetic/pharmacodynamic relationship.
-
Method: While specific details of the validated assay are proprietary, a high-performance liquid chromatography (HPLC) method is typically employed for the quantification of small molecules in biological matrices.
-
General Procedure:
-
Whole blood is collected and centrifuged to separate plasma and red blood cells.
-
The red blood cell fraction is lysed to release the intracellular contents.
-
Proteins are precipitated, and the supernatant containing efaproxiral is isolated.
-
The sample is then analyzed by a validated HPLC method with a suitable detector (e.g., UV or mass spectrometry) to determine the concentration of efaproxiral.
-
A standard curve with known concentrations of efaproxiral is used for quantification.
-
In Vivo Measurement of Tumor Oxygenation
Preclinical studies have utilized in vivo oximetry to directly measure the effect of efaproxiral on tumor oxygen levels.
-
Method: Electron Paramagnetic Resonance (EPR) Oximetry
-
Procedure:
-
Tumor-bearing animal models (e.g., mice with subcutaneous or intracranial tumors) are used.[1][5]
-
An oxygen-sensitive probe, such as lithium phthalocyanine (B1677752) (LiPc) crystals, is implanted into the tumor tissue.[1][5]
-
Baseline tumor pO₂ measurements are taken using an EPR spectrometer.[1]
-
Efaproxiral is administered to the animal (e.g., via intravenous injection).[1]
-
Tumor pO₂ is then measured at multiple time points post-administration to determine the magnitude and duration of the increase in oxygenation.[1][5]
-
Clinical Significance and Application
The primary clinical application investigated for efaproxiral has been as an adjunct to whole-brain radiation therapy (WBRT) for the treatment of brain metastases.[6][7] The rationale is that by increasing tumor oxygenation, efaproxiral can enhance the efficacy of radiation therapy. Clinical trials, such as the REACH study, have evaluated the safety and efficacy of efaproxiral in this setting.[4][6] The safety profile of efaproxiral has been characterized by adverse events such as nausea, headache, hypoxemia, and hypotension.[8]
Conclusion
This compound represents a novel therapeutic approach that targets the physiology of oxygen transport to overcome treatment resistance in hypoxic tumors. Its mechanism of action is well-defined, centering on the allosteric modulation of hemoglobin to enhance oxygen release. The quantitative relationship between its concentration in red blood cells and its pharmacodynamic effect on the oxygen-hemoglobin dissociation curve has been established through rigorous preclinical and clinical investigation. The experimental protocols detailed herein provide a framework for the continued study of this and other hemoglobin-modifying agents.
References
- 1. PO2-based biodosimetry evaluation using an EPR technique acts as a sensitive index for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of chiral allosteric modifiers of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo pO2 imaging of tumors: Oxymetry with very low frequency Electron Paramagnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New EPR oximetry protocol to estimate the tissue oxygen consumption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is <em>p</em>50 [acutecaretesting.org]
- 7. droracle.ai [droracle.ai]
- 8. ascopubs.org [ascopubs.org]
The Discovery and Developmental Saga of RSR13: An Allosteric Hemoglobin Modifier
Westminster, CO - RSR13, chemically known as 2-[4-[[(3,5-dimethylanilino)carbonyl]methyl]phenoxy]-2-methylpropionic acid and later named efaproxiral (B1662174), emerged from the laboratories of Allos Therapeutics as a pioneering synthetic, small-molecule allosteric modifier of hemoglobin.[1] Its primary mechanism of action is to decrease hemoglobin's affinity for oxygen, thereby facilitating the release of oxygen into tissues.[2] This unique property positioned RSR13 as a promising candidate for a range of therapeutic applications where tissue hypoxia is a critical factor, most notably as a radiosensitizer in cancer treatment.[1]
Developed by Allos Therapeutics, RSR13's journey has been a notable chapter in the exploration of hemoglobin modulation for therapeutic gain.[1][3] While the compound showed significant promise in preclinical and early clinical studies, it ultimately did not receive FDA approval.[3] This technical guide delves into the discovery, history, and scientific underpinnings of RSR13, providing researchers, scientists, and drug development professionals with a comprehensive overview of this intriguing compound.
A Timeline of Development and Regulatory Milestones
The development of RSR13, later known as efaproxiral, was spearheaded by Allos Therapeutics, Inc.[3] The company acquired the exclusive worldwide rights to the intellectual property related to efaproxiral from the Center for Innovative Technology (CIT) in 1994.[1] The primary therapeutic goal was to enhance the efficacy of radiation therapy in hypoxic tumors.[1]
A significant portion of the clinical investigation focused on its use as an adjunct to whole-brain radiation therapy (WBRT) for the treatment of brain metastases, particularly those originating from breast cancer.[1][3] The development timeline highlights a period of intense clinical research and regulatory interaction:
-
November 2000: Efaproxiral receives fast-track status in the US for the treatment of brain metastases originating from breast cancer.[1]
-
February 2004: The US FDA accepts Allos's New Drug Application (NDA) for RSR13 in brain metastases from breast cancer with a Priority Review designation.[1][3]
-
March 12, 2004: The Allos NDA for RSR13 is scheduled for review by an FDA Advisory Committee.[3]
-
May 4, 2004: The FDA Advisory Committee does not recommend the approval of RSR13 as an adjunctive therapy for brain metastases from breast cancer.[3]
-
June 2, 2004: Allos Therapeutics receives an "approvable" letter from the FDA for RSR13.[3][4]
-
June 16, 2004: Allos Therapeutics announces new trade names for efaproxiral in the U.S. and Europe.[3]
Despite the initial promise and some positive clinical trial results, RSR13 did not gain regulatory approval for marketing.[3] The compound has also been noted by the World Anti-Doping Agency (WADA) on its prohibited list as an agent that enhances oxygen transport.[5]
Mechanism of Action: Unlocking Oxygen from Hemoglobin
RSR13 exerts its effect by binding to deoxyhemoglobin and stabilizing it in its T-state (tense state) conformation.[1] This stabilization reduces the affinity of hemoglobin for oxygen, leading to a rightward shift in the hemoglobin-oxygen dissociation curve. The practical consequence of this shift is an increased partial pressure of oxygen at which hemoglobin is 50% saturated (p50), resulting in enhanced oxygen unloading in hypoxic tissues.[6]
X-ray crystallography studies have provided a detailed view of the RSR13-hemoglobin interaction. Two molecules of RSR13 bind in a symmetrical fashion within the central water cavity of the deoxyhemoglobin tetramer. Each molecule establishes hydrophobic and hydrogen-bond interactions with residues from two α-subunits and one β-subunit, effectively "locking" the hemoglobin molecule in its low-affinity state.
The following diagram illustrates the simplified signaling pathway of RSR13's mechanism of action:
Caption: Simplified signaling pathway of RSR13's mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of RSR13.
Table 1: Pharmacokinetic Parameters of Efaproxiral in Cancer Patients[8]
| Parameter | Value | Standard Error (%) |
| Clearance (CL) | 1.88 L/hr | 8 |
| Central Volume of Distribution (V1) | 10.5 L | 2 |
| Inter-compartmental Clearance (Q) | 2.58 L/hr | 12 |
| Peripheral Volume of Distribution (V2) | 18.1 L | 10 |
| RBC:Plasma Proportionality Constant | 0.982 | 1 |
Table 2: Pharmacodynamic Parameters of Efaproxiral in Cancer Patients[8]
| Parameter | Value | Standard Error (%) |
| Baseline p50 (INTp50) | 26.9 mmHg | ~0 |
| Slope of RBC concentration-p50 relationship (SLPp50) | 0.0193 mmHg/(µg/mL) | 5 |
Table 3: Dose-Dependent Effects of RSR13 on Tissue Oxygenation and p50
| Dose | Peak Increase in Brain Tissue pO2 (mmHg) | Peak Increase in Tumor Tissue pO2 (mmHg) | Average Increase in p50 (mmHg) |
| 100 mg/kg | - | - | 8.1[7] |
| 150 mg/kg | 8.8 ± 1.2[8] | 8.3 - 12.4[9] | +40 ± 4% (high dose)[10] |
| 300 mg/kg | 13 ± 3[8] | - | - |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments during the development and evaluation of RSR13.
Synthesis of Efaproxiral Sodium (Industrial Scale)[13]
A novel, green synthesis procedure for this compound involves two main steps: condensation and O-alkylation.
1. Condensation:
-
4-hydroxyphenylacetic acid and 3,5-dimethylaniline (B87155) are heated at 150-180°C for 3-5 hours in the absence of a solvent.
-
This reaction is carried out under a nitrogen or argon shield to prevent oxidation of the amine and to facilitate the removal of water formed during the condensation.
-
The resulting anilide is produced in high yield (90-93%).
2. O-Alkylation:
-
The anilide is reacted in an O-alkylation reaction to directly produce the sodium salt of efaproxiral.
-
This method avoids a more circuitous process of forming the acid and then converting it to the sodium salt, resulting in a higher yield (around 90%).
3. Crystallization:
-
The final product, this compound, is crystallized from water.
The following diagram outlines the workflow for this synthesis:
Caption: Workflow for the industrial synthesis of this compound.
In Vivo Electron Paramagnetic Resonance (EPR) Oximetry[11][14][15]
This technique was crucial for directly measuring the partial pressure of oxygen (pO2) in tissues, particularly in tumors, to assess the efficacy of RSR13.
1. Probe Implantation:
-
A paramagnetic oxygen-sensing probe (e.g., India ink, lithium phthalocyanine (B1677752) crystals) is implanted into the tissue of interest (e.g., tumor).[11][12]
2. EPR Measurement:
-
The subject is placed within an EPR spectrometer.
-
A low-frequency microwave (e.g., 1.2 GHz) is applied, and a magnetic field is scanned.[12]
-
The interaction between the unpaired electrons of the probe and molecular oxygen causes a broadening of the EPR signal's line width.
3. Data Analysis:
-
The line width of the EPR spectrum is directly proportional to the local oxygen concentration.
-
By calibrating the line width against known oxygen concentrations, the absolute pO2 in the tissue can be determined.
The logical relationship for this experimental setup is as follows:
Caption: Logical relationship in EPR oximetry for measuring tissue pO2.
Determination of Hemoglobin-Oxygen Dissociation Curve (Multipoint Tonometry)[12]
This method was used to quantify the pharmacodynamic effect of RSR13 on hemoglobin's oxygen affinity.
1. Sample Preparation:
-
Arterial blood samples are collected from subjects at baseline and after administration of RSR13.
2. Equilibration:
-
The blood samples are exposed to a series of gas mixtures with known and precise oxygen and carbon dioxide concentrations in a tonometer. This process allows the hemoglobin in the blood to equilibrate with the gas phase.
3. Measurement:
-
For each gas mixture, the partial pressure of oxygen (pO2) and the corresponding hemoglobin oxygen saturation (SO2) are measured using a co-oximeter.
4. Curve Generation:
-
The paired pO2 and SO2 values are plotted to generate the hemoglobin-oxygen dissociation curve.
-
Key parameters such as the p50 (the pO2 at which hemoglobin is 50% saturated) and the Hill coefficient (n50) are determined from the curve using nonlinear regression analysis.[10]
This experimental workflow can be visualized as:
Caption: Experimental workflow for determining the hemoglobin-oxygen dissociation curve.
Conclusion
RSR13 (efaproxiral) represents a significant scientific endeavor to therapeutically modulate a fundamental physiological process – oxygen transport by hemoglobin. While it did not achieve regulatory approval, the extensive research and development program for RSR13 has provided valuable insights into the allosteric regulation of hemoglobin and its potential as a drug target. The data and methodologies generated during its investigation continue to be a valuable resource for researchers in the fields of drug development, oncology, and physiology. This technical guide serves as a comprehensive repository of the discovery and history of this pioneering compound.
References
- 1. Efaproxiral: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. drugs.com [drugs.com]
- 4. sec.gov [sec.gov]
- 5. wada-ama.org [wada-ama.org]
- 6. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I study of RSR13, a radiation-enhancing hemoglobin modifier: tolerance of repeated intravenous doses and correlation of pharmacokinetics with pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dose-dependent effect of RSR13, a synthetic allosteric modifier of hemoglobin, on physiological parameters and brain tissue oxygenation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of RSR13, an allosteric hemoglobin modifier, on oxygenation in murine tumors: an in vivo electron paramagnetic resonance oximetry and bold MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RSR13, a synthetic modifier of hemoglobin-oxygen affinity, enhances the recovery of stunned myocardium in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EPR oximetry of tumors in vivo in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Electron Paramagnetic Resonance (EPR) Oximetry using India Ink - PMC [pmc.ncbi.nlm.nih.gov]
Efaproxiral: A Technical Guide to its Chemical Structure, Properties, and Allosteric Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efaproxiral is a synthetic small molecule that functions as an allosteric modifier of hemoglobin, effectively reducing its affinity for oxygen. This property facilitates the release of oxygen into tissues, a mechanism that has been explored for its potential therapeutic benefits, particularly in sensitizing hypoxic tumors to radiation therapy. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the mechanism of action of Efaproxiral. Detailed experimental protocols for the characterization of this molecule and its interaction with hemoglobin are also presented to support further research and development.
Chemical Structure and Identification
Efaproxiral, also known as RSR13, is chemically described as 2-[4-[2-[(3,5-dimethylphenyl)amino]-2-oxoethyl]phenoxy]-2-methylpropanoic acid[1]. Its structure comprises a central phenoxy-acetic acid moiety linked to a 3,5-dimethylaniline (B87155) group.
| Identifier | Value |
| IUPAC Name | 2-[4-[2-[(3,5-dimethylphenyl)amino]-2-oxoethyl]phenoxy]-2-methylpropanoic acid[1] |
| CAS Number | 131179-95-8[1] |
| Molecular Formula | C₂₀H₂₃NO₄[1] |
| Molecular Weight | 341.407 g/mol [1] |
| SMILES | Cc1cc(cc(c1)NC(=O)Cc2ccc(cc2)OC(C)(C)C(=O)O)C[1] |
| InChI | InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)[1] |
| Synonyms | RSR13, Efaproxyn[2] |
A sodium salt form of Efaproxiral, Efaproxiral sodium (CAS Number: 170787-99-2), has also been utilized in research and development[3][4].
Physicochemical Properties
The physicochemical properties of Efaproxiral are crucial for its formulation, delivery, and biological activity.
| Property | Value |
| Solubility | DMF: 5 mg/mLDMSO: 2 mg/mLEthanol: 10 mg/mLEthanol:PBS (pH 7.2) (1:5): 0.10 mg/mL[5] |
| Melting Point | Data not readily available in the public domain. A standard capillary melting point determination would be required for experimental confirmation. |
| pKa | As a carboxylic acid derivative, Efaproxiral possesses an acidic proton. The precise pKa value would require experimental determination via potentiometric titration. |
Mechanism of Action: Allosteric Modification of Hemoglobin
Efaproxiral exerts its biological effect through a well-defined mechanism of action: the allosteric modification of hemoglobin. It binds non-covalently to the central water cavity of the hemoglobin tetramer[6]. This binding stabilizes the T-state (tense or deoxygenated) conformation of hemoglobin, which has a lower affinity for oxygen. By shifting the allosteric equilibrium towards the T-state, Efaproxiral facilitates the release of oxygen from hemoglobin into the surrounding tissues. This leads to an increase in the partial pressure of oxygen (pO₂) in hypoxic environments, such as those found in solid tumors.
The primary consequence of this allosteric modification is a rightward shift in the hemoglobin-oxygen dissociation curve, which is quantifiable by an increase in the p50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated). For instance, in isolated human whole blood, 1.75 mM Efaproxiral was shown to increase the p50 from 26.75 to 38.63 mm Hg[5].
Quantitative Data on Hemoglobin Interaction
The interaction of Efaproxiral with hemoglobin has been quantified, demonstrating its potent effect on oxygen affinity.
| Parameter | Condition | Value |
| p50 Increase | 1.75 mM Efaproxiral in isolated human whole blood | From 26.75 to 38.63 mm Hg[5] |
| Oxyhemoglobin Saturation Decrease | At a pO₂ of 26 mm Hg with 1.75 mM Efaproxiral | From 48% to 33.8%[5] |
| Tumor pO₂ Increase | 150 mg/kg Efaproxiral in a RIF-1 mouse fibrosarcoma model (30 mins post-administration) | From 5.2 to 13.1 mm Hg[5] |
Experimental Protocols
Determination of Hemoglobin Oxygen Dissociation Curve (p50)
Objective: To quantify the effect of Efaproxiral on the oxygen-binding affinity of hemoglobin by measuring the p50 value.
Methodology:
-
Preparation of Blood Sample: Obtain fresh human whole blood anticoagulated with heparin.
-
Incubation with Efaproxiral: Prepare solutions of Efaproxiral in a suitable vehicle (e.g., a buffer solution). Add the Efaproxiral solution to aliquots of the whole blood to achieve the desired final concentrations. A vehicle control should also be prepared. Incubate the samples at 37°C for a specified period (e.g., 30 minutes) to allow for equilibration.
-
Tonometry: The blood samples are exposed to gas mixtures with varying and precise partial pressures of oxygen (pO₂) and a constant partial pressure of carbon dioxide (pCO₂, typically 40 mm Hg) in a tonometer at 37°C. This process allows the hemoglobin in the blood to equilibrate with the gas phase.
-
Measurement of Oxygen Saturation: For each pO₂ level, a small aliquot of the equilibrated blood is analyzed using a co-oximeter to determine the percentage of hemoglobin saturated with oxygen (%O₂Hb).
-
Data Analysis: Plot the %O₂Hb (y-axis) against the corresponding pO₂ (x-axis) to generate the oxygen dissociation curve. The p50 value is the pO₂ at which the hemoglobin is 50% saturated. This can be determined by interpolation from the curve. The Hill equation can be used to model the curve and provide a more precise p50 value.
X-ray Crystallography of the Efaproxiral-Hemoglobin Complex
Objective: To determine the three-dimensional structure of Efaproxiral in complex with hemoglobin to elucidate the binding site and interactions.
Methodology:
-
Protein Purification: Human hemoglobin is purified to a high degree.
-
Complex Formation: The purified hemoglobin is incubated with an excess of Efaproxiral to ensure saturation of the binding sites.
-
Crystallization: The hemoglobin-Efaproxiral complex is subjected to crystallization screening using various precipitants, buffers, and temperatures. The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
X-ray Diffraction Data Collection: A suitable crystal is selected and cryo-cooled in liquid nitrogen. The crystal is then mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using molecular replacement, using a known hemoglobin structure as a search model. The electron density map is then calculated, and the model of the hemoglobin-Efaproxiral complex is built into the density. The structure is refined to improve the fit of the model to the experimental data.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the binding interaction between Efaproxiral and hemoglobin, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation: Purified hemoglobin is placed in the sample cell of the ITC instrument, and a solution of Efaproxiral is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution. The solutions should be degassed prior to the experiment.
-
Titration: A series of small, precise injections of the Efaproxiral solution are made into the hemoglobin solution in the sample cell, which is maintained at a constant temperature.
-
Heat Measurement: The heat change associated with each injection is measured by the instrument. The initial injections result in a larger heat change as most of the injected Efaproxiral binds to hemoglobin. As the hemoglobin becomes saturated, subsequent injections produce smaller heat changes, eventually approaching the heat of dilution of Efaproxiral into the buffer.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of Efaproxiral to hemoglobin. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters: the association constant (Ka, from which the dissociation constant, Kd, can be calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated from these values.
Conclusion
Efaproxiral is a well-characterized allosteric modifier of hemoglobin with a clear mechanism of action. Its ability to increase oxygen delivery to hypoxic tissues has been a subject of significant research. The detailed chemical, physical, and biological properties, along with the experimental protocols outlined in this guide, provide a comprehensive resource for scientists and researchers working on the development of hemoglobin modifiers and related therapeutic strategies. Further investigation into its clinical applications and the development of analogues may continue to be a promising area of research.
References
- 1. westlab.com [westlab.com]
- 2. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 3. emeraldcloudlab.com [emeraldcloudlab.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. byjus.com [byjus.com]
Efaproxiral as an Allosteric Modifier of Hemoglobin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Efaproxiral (B1662174) (formerly known as RSR13) is a synthetic small molecule that acts as an allosteric modifier of hemoglobin. By binding to a site distinct from the oxygen-binding heme pocket, efaproxiral stabilizes the low-oxygen-affinity tense (T) state of the hemoglobin tetramer. This stabilization facilitates the release of oxygen from red blood cells into peripheral tissues, thereby increasing tissue oxygenation. This mechanism of action has been investigated for its potential therapeutic benefits in conditions characterized by tissue hypoxia, most notably as a radiation sensitizer (B1316253) in the treatment of cancer. This technical guide provides an in-depth overview of the core science behind efaproxiral, including its mechanism of action, quantitative pharmacodynamic data, detailed experimental protocols for its evaluation, and a discussion of the relevant cellular signaling pathways.
Introduction
Efaproxiral, with the chemical formula C₂₀H₂₃NO₄, is a derivative of propanoic acid.[1][2] Its development was driven by the understanding that increasing oxygen availability in hypoxic tumors could enhance the efficacy of radiation therapy.[3][4] The molecule was designed to non-covalently bind to hemoglobin and reduce its affinity for oxygen, thereby shifting the oxygen-hemoglobin dissociation curve to the right.[5] This guide will delve into the technical aspects of efaproxiral's function and the methodologies used to characterize its effects.
Mechanism of Action
Efaproxiral functions as an allosteric effector of hemoglobin. It binds reversibly within the central water cavity of the hemoglobin tetramer, a site distinct from the heme iron where oxygen binds. This binding preferentially stabilizes the deoxyhemoglobin (T-state) conformation over the oxyhemoglobin (R-state) conformation. According to the Monod-Wyman-Changeux (MWC) model of allostery, this stabilization of the T-state lowers the overall affinity of hemoglobin for oxygen. The practical consequence of this is an enhanced release of oxygen from hemoglobin in the capillaries of tissues where the partial pressure of oxygen is low.
Quantitative Data
The primary pharmacodynamic effect of efaproxiral is a rightward shift in the oxygen-hemoglobin dissociation curve, which is quantified by an increase in the partial pressure of oxygen at which hemoglobin is 50% saturated (p50). This effect is dose-dependent and correlates with the concentration of efaproxiral in red blood cells (E-RBC).
Table 1: Dose-Response of Efaproxiral on p50 and E-RBC
| Efaproxiral Dose (mg/kg) | Mean E-RBC (µg/mL) | Target p50 Increase (mmHg) | Reference(s) |
| 75 | 461.3 | ~10 | |
| 100 | 581.1 | Consistently ≥ 10 | |
| Target E-RBC for 10 mmHg p50 increase | ~483 | 10 |
Table 2: Pharmacokinetic Parameters of Efaproxiral
| Parameter | Value | Unit | Reference(s) |
| Clearance (CL) | 1.88 | L/hr | |
| Volume of distribution (V1) | 10.5 | L | |
| Inter-compartmental clearance (Q) | 2.58 | L/hr | |
| Volume of distribution (V2) | 18.1 | L | |
| RBC to plasma proportionality constant | 0.982 | - | |
| Baseline p50 (INTp50) | 26.9 | mmHg | |
| Slope of RBC concentration-p50 relationship | 0.0193 | mmHg/(µg/mL) |
Experimental Protocols
The evaluation of efaproxiral and other allosteric hemoglobin modifiers involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Determination of Efaproxiral Concentration in Red Blood Cells by HPLC
While a specific, publicly available, validated protocol for efaproxiral is not detailed in the literature, a general methodology based on standard practices for drug quantification in erythrocytes can be outlined.
Objective: To quantify the concentration of efaproxiral in red blood cells.
Materials:
-
Whole blood sample treated with anticoagulant (e.g., EDTA).
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
C18 reverse-phase column.
-
Acetonitrile, water (HPLC grade), and a suitable buffer (e.g., phosphate (B84403) buffer).
-
Centrifuge.
-
Vortex mixer.
-
Lysing agent (e.g., saponin (B1150181) solution).
-
Protein precipitation agent (e.g., perchloric acid or acetonitrile).
-
Efaproxiral standard of known concentration.
-
Internal standard.
Protocol:
-
Sample Preparation:
-
Centrifuge the whole blood sample to separate plasma and red blood cells (RBCs).
-
Remove the plasma and buffy coat.
-
Wash the RBCs with isotonic saline solution and centrifuge again. Repeat this step three times.
-
Lyse a known volume of the packed RBCs by adding a lysing agent and vortexing.
-
Add the internal standard to the lysate.
-
Precipitate the proteins by adding a protein precipitation agent and vortexing vigorously.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Prepare the mobile phase (a mixture of buffer and acetonitrile). The exact ratio should be optimized for efaproxiral.
-
Set the UV detector to the wavelength of maximum absorbance for efaproxiral.
-
Inject a known volume of the prepared sample supernatant into the HPLC system.
-
Run the sample through the column using an isocratic or gradient elution method.
-
Record the chromatogram.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of the efaproxiral standard.
-
Identify the peaks corresponding to efaproxiral and the internal standard in the sample chromatogram based on their retention times.
-
Calculate the peak area ratio of efaproxiral to the internal standard.
-
Determine the concentration of efaproxiral in the sample by comparing its peak area ratio to the calibration curve.
-
In Vitro Hemoglobin Oxygenation Assay (p50 Determination)
The Hemox™ Analyzer is a common instrument for determining the oxygen-hemoglobin dissociation curve and p50.
Objective: To measure the p50 of whole blood or a hemoglobin solution in the presence and absence of efaproxiral.
Materials:
-
Hemox™ Analyzer or similar instrument.
-
Whole blood or purified hemoglobin solution.
-
Hemox buffer solution (pH 7.4).
-
Efaproxiral solution of known concentration.
-
Compressed air and nitrogen gas.
-
Antifoaming agent.
Protocol:
-
Sample Preparation:
-
Dilute a small volume (e.g., 50 µL) of whole blood or hemoglobin solution in the Hemox buffer.
-
For the experimental group, add the desired concentration of efaproxiral to the sample. An equivalent volume of vehicle should be added to the control group.
-
Add a small amount of antifoaming agent.
-
-
Instrument Setup and Measurement:
-
Introduce the sample into the instrument's cuvette.
-
Equilibrate the sample to 37°C.
-
Saturate the sample with oxygen by bubbling compressed air through it until 100% saturation is achieved.
-
Initiate the deoxygenation process by bubbling nitrogen gas through the sample.
-
The instrument will continuously measure the partial pressure of oxygen (pO₂) with a Clark electrode and the hemoglobin oxygen saturation (SO₂) via spectrophotometry as the sample deoxygenates.
-
The instrument's software plots the oxygen-hemoglobin dissociation curve (SO₂ vs. pO₂).
-
-
Data Analysis:
-
The p50 value is automatically calculated by the software as the pO₂ at which the hemoglobin is 50% saturated.
-
Compare the p50 values of the control and efaproxiral-treated samples to determine the shift in the oxygen-hemoglobin dissociation curve.
-
Signaling Pathways
The primary physiological effect of efaproxiral is the enhanced delivery of oxygen to tissues. This directly impacts cellular signaling pathways that are regulated by oxygen availability, most notably the Hypoxia-Inducible Factor (HIF) pathway.
Under normoxic (normal oxygen) conditions, the alpha subunit of HIF (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.
By increasing oxygen delivery to hypoxic tissues, efaproxiral is expected to promote the degradation of HIF-1α, thereby downregulating the hypoxic response. This is the basis for its use as a radiation sensitizer, as the reduction of the hypoxic fraction in tumors makes them more susceptible to radiation-induced damage. The direct, specific downstream signaling consequences of efaproxiral-mediated reoxygenation, beyond the canonical HIF pathway, are an area for further research. It is also important to note that the interaction between efaproxiral and the endogenous allosteric modifier 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) has not been extensively detailed in the available literature.
Conclusion
Efaproxiral represents a novel therapeutic approach that targets the fundamental process of oxygen delivery. Its well-characterized mechanism of action as an allosteric modifier of hemoglobin provides a clear rationale for its investigation in hypoxia-related pathologies. The quantitative relationship between dose, red blood cell concentration, and the pharmacodynamic effect on p50 is well-established. Standardized experimental protocols are crucial for the continued evaluation of efaproxiral and the development of new allosteric hemoglobin modifiers. Further research into the specific downstream signaling consequences of efaproxiral-mediated tissue reoxygenation will provide a more complete understanding of its biological effects and may uncover new therapeutic opportunities.
References
- 1. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worthe-it.co.za [worthe-it.co.za]
- 3. RBC Lab [rbclab.ucsf.edu]
- 4. Efaproxiral: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the Oxygen-Sensing Pathway and Its Therapeutic Implications in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Efaproxiral Sodium: A Technical Guide to its Mechanism and Impact on Tumor Hypoxia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Efaproxiral (B1662174) sodium (formerly RSR13) is a synthetic small molecule that acts as an allosteric modifier of hemoglobin.[1] By binding non-covalently to hemoglobin, it reduces its affinity for oxygen, thereby increasing the release of oxygen into tissues.[2] This mechanism of action has been investigated as a method to counteract tumor hypoxia, a critical factor contributing to resistance to radiation therapy and some chemotherapies.[2][3] This technical guide provides a comprehensive overview of the core scientific principles behind efaproxiral's effect on tumor hypoxia, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used in its evaluation.
Mechanism of Action
Efaproxiral functions by binding to the central water cavity of the hemoglobin tetramer, stabilizing the deoxyhemoglobin (T-state) conformation.[4] This allosteric modification shifts the oxygen-hemoglobin dissociation curve to the right, meaning that at any given partial pressure of oxygen (pO2), more oxygen is released from hemoglobin.[5] In the context of solid tumors, which are often characterized by poorly organized and inefficient vasculature leading to hypoxic regions, efaproxiral-mediated enhancement of oxygen unloading from red blood cells can increase the partial pressure of oxygen within the tumor microenvironment.[2][6]
The reversal of tumor hypoxia has significant implications for cancer therapy. Most notably, the cytotoxic effects of ionizing radiation are highly dependent on the presence of molecular oxygen. Oxygen is required to "fix" the DNA damage induced by radiation, leading to the formation of permanent and lethal lesions. In hypoxic conditions, this process is less efficient, rendering tumor cells more resistant to radiation.[3] By increasing tumor oxygenation, efaproxiral acts as a radiation sensitizer, potentially enhancing the efficacy of radiotherapy.[1][5]
Signaling Pathway
The primary signaling event initiated by efaproxiral is the increased availability of molecular oxygen in the tumor microenvironment. A key downstream consequence of this is the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival, all of which promote tumor progression and treatment resistance.
When efaproxiral increases tumor pO2, the elevated oxygen levels lead to the hydroxylation of HIF-1α by prolyl hydroxylases. This modification targets HIF-1α for ubiquitination and subsequent proteasomal degradation, effectively switching off this pro-survival signaling pathway.
Quantitative Data
The effects of efaproxiral on tumor oxygenation and its therapeutic potentiation have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: Preclinical Effects of Efaproxiral on Tumor Oxygenation
| Animal Model | Tumor Type | Efaproxiral Dose | Measurement Technique | Key Findings | Reference(s) |
| C3H Mice | RIF-1 | Not Specified | EPR Oximetry | Significant increase in tumor pO2 by 8.4 to 43.4 mmHg within 5 days. | [7] |
| Fisher 344 Rats | 9L Intracranial | 150 mg/kg | EPR Oximetry | Maximum tumor pO2 ranged from 139.7 to 197.7 mmHg. | [8] |
| BALB/c Rw Mice | EMT6 | Not Specified | Clonogenic Assays | Reduced radiobiological hypoxic fraction from 24% to 9%. |
Table 2: Clinical Pharmacodynamics of Efaproxiral
| Study Phase | Patient Population | Efaproxiral Dose | Key Pharmacodynamic Endpoint | Result | Reference(s) |
| Phase I | Cancer patients receiving palliative radiotherapy | 75-100 mg/kg | Increase in p50 | A dose of 100 mg/kg resulted in a peak increase in p50 of 8.1 mmHg. | [9] |
| Phase III (REACH) | Brain metastases | 75 or 100 mg/kg | Efaproxiral Red Blood Cell (E-RBC) Concentration | A target E-RBC of 483 µg/ml was associated with a 10 mmHg increase in p50. | [3][10] |
Table 3: Efaproxiral in Combination with Radiation Therapy
| Study Type | Patient/Animal Model | Treatment Arms | Primary Outcome | Key Findings | Reference(s) |
| Preclinical | C3H Mice with RIF-1 tumors | RT + O2 vs. RT + O2 + Efaproxiral | Tumor Growth Inhibition | Significantly greater tumor growth inhibition with efaproxiral from day 3 to 5. | [7] |
| Phase III (REACH) | Brain metastases from breast cancer | WBRT + O2 vs. WBRT + O2 + Efaproxiral | Overall Survival | Statistically significant improvement in median survival for the efaproxiral arm in a subset of patients. | |
| Phase III (ENRICH) | Brain metastases from breast cancer | WBRT vs. WBRT + Efaproxiral | Overall Survival | Failed to demonstrate a significant improvement in overall survival. | [4] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of efaproxiral.
In Vivo Electron Paramagnetic Resonance (EPR) Oximetry
EPR oximetry is a technique used to measure the partial pressure of oxygen in tissues.
-
Animal Model and Tumor Implantation: Studies have utilized models such as C3H mice with subcutaneous RIF-1 tumors or Fisher 344 rats with intracranial 9L tumors.[7][8] For intracranial tumors, cells are stereotactically implanted into the brain.
-
Oxygen-Sensitive Probe: Crystals of an oxygen-sensitive paramagnetic material, such as Lithium phthalocyanine (B1677752) (LiPc), are implanted directly into the tumor tissue and, in some cases, in contralateral normal tissue for comparison.[8]
-
EPR Spectroscopy: A specialized EPR spectrometer with a surface loop resonator is used to non-invasively measure the EPR signal from the implanted probe. The spectral linewidth of the LiPc crystals is directly proportional to the partial pressure of oxygen.
-
Experimental Procedure:
-
Baseline pO2 measurements are taken before drug administration.
-
Efaproxiral is administered, typically via intravenous infusion over a set period (e.g., 15 minutes).[8]
-
Serial pO2 measurements are taken at regular intervals (e.g., every 10 minutes) to monitor the change in tumor oxygenation over time.[8]
-
In studies involving radiation, the timing of irradiation is often correlated with the peak in tumor pO2.
-
Preclinical Radiation Therapy Studies
-
Animal and Tumor Models: As with oximetry studies, various rodent models with implanted tumors are used.
-
Treatment Groups: Typical treatment arms include:
-
Control (no treatment)
-
Radiation alone
-
Efaproxiral alone
-
Radiation in combination with efaproxiral
-
Often, supplemental oxygen is administered to all groups receiving efaproxiral and/or radiation.[7]
-
-
Drug and Radiation Administration: Efaproxiral is administered prior to each radiation fraction. The radiation is delivered using a research irradiator, with the dose and fractionation schedule specified (e.g., 4 Gy daily for 5 days).[7]
-
Endpoints: The primary endpoint is typically tumor growth delay, which is the time it takes for tumors in the treated groups to reach a certain volume compared to the control group. Tumor cell survival can also be assessed using clonogenic assays.
Clinical Trials (e.g., REACH and ENRICH)
-
Patient Population: Patients with brain metastases, often from primary tumors such as breast or non-small cell lung cancer, were enrolled.[3][6]
-
Treatment Regimen:
-
Standard of Care: Whole-brain radiation therapy (WBRT), for example, delivered as 3 Gy per fraction for 10 fractions.[3]
-
Investigational Arm: WBRT plus efaproxiral (e.g., 75 or 100 mg/kg) administered before each radiation fraction.[3]
-
Supplemental Oxygen: Patients in both arms often received supplemental oxygen.[3]
-
-
Pharmacokinetic and Pharmacodynamic Assessments: Blood samples were collected to measure the concentration of efaproxiral in red blood cells (E-RBC).[3] The effect on p50 was also determined.
-
Efficacy Endpoints: The primary endpoint was typically overall survival. Secondary endpoints included tumor response rate and time to progression.
Conclusion
Efaproxiral sodium represents a targeted approach to overcoming a fundamental mechanism of treatment resistance in solid tumors: hypoxia. Its well-defined mechanism of action, centered on the allosteric modification of hemoglobin, leads to a quantifiable increase in tumor oxygenation. While preclinical studies demonstrated a clear enhancement of radiation efficacy, the results of late-stage clinical trials have been mixed, with a confirmatory Phase III trial failing to meet its primary endpoint.[4] Despite this, the extensive research into efaproxiral has provided valuable insights into the therapeutic potential of targeting tumor hypoxia and has established robust methodologies for evaluating such agents. The data and protocols summarized in this guide serve as a comprehensive resource for researchers in oncology and drug development.
References
- 1. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I study of RSR13, a radiation-enhancing hemoglobin modifier: tolerance of repeated intravenous doses and correlation of pharmacokinetics with pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel small molecule HIF-1alpha translation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efaproxiral: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efaproxiral: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of Efaproxyn (efaproxiral) on subcutaneous RIF-1 tumor oxygenation and enhancement of radiotherapy-mediated inhibition of tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased oxygenation of intracranial tumors by efaproxyn (efaproxiral), an allosteric hemoglobin modifier: In vivo EPR oximetry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypoxia- and Postirradiation reoxygenation-induced HMHA1/ARHGAP45 expression contributes to cancer cell invasion in a HIF-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electron paramagnetic resonance oximetry and redoximetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Oncology of Efaproxiral: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Efaproxiral (formerly known as RSR13) is a synthetic small-molecule allosteric modifier of hemoglobin. In the landscape of oncology, it has been investigated primarily as a radiation-sensitizing agent. Its mechanism of action is not directed at cancer cells themselves but rather at modulating the tumor microenvironment. By binding to deoxyhemoglobin, Efaproxiral decreases hemoglobin's affinity for oxygen, thereby increasing oxygen release into hypoxic tissues.[1][2] This targeted reversal of tumor hypoxia is intended to enhance the efficacy of radiation therapy, which is critically dependent on the presence of oxygen to generate cytotoxic reactive oxygen species. This whitepaper provides an in-depth technical guide to the preclinical research on Efaproxiral in oncology, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.
Mechanism of Action
Efaproxiral functions by binding non-covalently within the central water cavity of the hemoglobin tetramer.[1] This binding stabilizes the tense (T) state of deoxyhemoglobin, which has a lower affinity for oxygen. Consequently, the oxygen-hemoglobin dissociation curve is shifted to the right, signifying that for any given partial pressure of oxygen, more oxygen is released from hemoglobin.[2][3] In the context of a tumor, which is often characterized by regions of significant hypoxia, this increased oxygen offloading is hypothesized to improve tumor oxygenation and, as a result, render tumor cells more susceptible to radiation-induced damage.
Caption: Mechanism of Action of Efaproxiral as a Radiation Sensitizer.
Preclinical Efficacy Data
The preclinical evaluation of Efaproxiral has been conducted in various murine tumor models. The primary endpoints in these studies were typically the direct measurement of tumor oxygenation and the assessment of tumor growth delay or inhibition, particularly in combination with radiation therapy.
In Vivo Tumor Oxygenation Studies
A key study by Hou et al. investigated the effect of Efaproxiral on the oxygenation of subcutaneous RIF-1 tumors in C3H mice.
Table 1: Effect of Efaproxiral on RIF-1 Tumor Oxygenation [2]
| Parameter | Value | Time to Maximum Effect |
| Increase in Tumor pO₂ | 8.4 to 43.4 mmHg | 22-31 minutes post-treatment |
Note: Measurements were taken over 5 days of treatment.
In Vivo Tumor Growth Inhibition Studies
The enhanced tumor oxygenation translated to improved efficacy of radiation therapy.
Table 2: Efficacy of Efaproxiral in Combination with Radiation in Rodent Tumor Models
| Tumor Model | Treatment Groups | Key Findings | Reference |
| RIF-1 | 1. Radiation + Oxygen | - | [2] |
| 2. Radiation + Oxygen + Efaproxiral | Tumor growth inhibition was significantly greater in the Efaproxiral group from day 3 to day 5 of treatment. | [2] | |
| EMT6 | 1. Carboplatin (B1684641) | Growth delay of 3.3 days. | [4] |
| 2. Carboplatin + Oxygen | Growth delay of 3.6 days. | [4] | |
| 3. Carboplatin + Oxygen + Efaproxiral | Growth delay of 5.7 days. | [4] | |
| 4. Control (Air-breathing) | Radiobiological hypoxic fraction of 24%. | [4] | |
| 5. Oxygen-breathing | Radiobiological hypoxic fraction of 24%. | [4] | |
| 6. Efaproxiral + Oxygen-breathing | Radiobiological hypoxic fraction reduced to 9%. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the protocols for the key experiments cited.
RIF-1 Tumor Model and Treatment
-
Animal Model: Female C3H mice.[2]
-
Tumor Implantation: Subcutaneous injection of RIF-1 tumor cells.[2]
-
Tumor Oxygen Measurement:
-
Method: Electron Paramagnetic Resonance (EPR) oximetry.[2]
-
Probe: Implantation of two lithium phthalocyanine (B1677752) (LiPc) deposits into the tumor.[2]
-
-
Treatment Groups:
-
Tumor Growth Assessment: Caliper measurements of tumor dimensions to calculate tumor volume.[2]
References
- 1. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of Efaproxyn (efaproxiral) on subcutaneous RIF-1 tumor oxygenation and enhancement of radiotherapy-mediated inhibition of tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efaproxiral: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efaproxiral (RSR13) plus oxygen breathing increases the therapeutic ratio of carboplatin in EMT6 mouse mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Efaproxiral (RSR13): A Technical Whitepaper on its Role in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Efaproxiral (RSR13) is a synthetic, small-molecule allosteric modifier of hemoglobin investigated for its potential to enhance the efficacy of radiation therapy in hypoxic tumors. By binding to deoxyhemoglobin, Efaproxiral facilitates the release of oxygen into tissues, thereby increasing tumor oxygenation and rendering cancer cells more susceptible to radiation-induced damage. Despite promising preclinical data and some positive signals in early clinical trials, the development of Efaproxiral was ultimately discontinued (B1498344) due to the failure of a pivotal Phase III trial to meet its primary endpoint. This technical guide provides a comprehensive overview of Efaproxiral, including its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.
Introduction
Tumor hypoxia, or a deficiency of oxygen in the cancerous tissue, is a well-established factor in the resistance of solid tumors to radiation therapy and some chemotherapies.[1] Radiation therapy relies on the generation of reactive oxygen species (ROS) to induce DNA damage and subsequent cell death. In hypoxic environments, the production of ROS is diminished, leading to reduced therapeutic efficacy. Efaproxiral was developed by Allos Therapeutics to address this challenge by directly targeting the oxygen-carrying capacity of hemoglobin to increase oxygen delivery to hypoxic tumor microenvironments.[2]
Mechanism of Action
Efaproxiral does not interact directly with cancer cells or signaling pathways. Instead, its therapeutic effect is mediated through its interaction with hemoglobin. It is a synthetic allosteric modifier that non-covalently binds within the central water cavity of the hemoglobin tetramer.[3] This binding stabilizes the T-state (deoxyhemoglobin) conformation of the molecule, which has a lower affinity for oxygen.[4] The stabilization of the T-state shifts the oxygen-hemoglobin dissociation curve to the right, resulting in an increased partial pressure of oxygen required for 50% hemoglobin saturation (p50).[5] This shift facilitates the release of oxygen from red blood cells as they transit through the hypoxic tumor vasculature, thereby increasing the partial pressure of oxygen (pO2) within the tumor tissue.
Preclinical Data
Preclinical studies in various animal tumor models provided the foundational evidence for Efaproxiral's potential as a radiosensitizer. These studies consistently demonstrated that Efaproxiral could significantly increase tumor oxygenation and enhance the efficacy of radiation therapy.
Effects on Tumor Oxygenation
Measurements of tumor partial pressure of oxygen (pO2) in preclinical models showed a marked increase following Efaproxiral administration.
| Animal Model | Tumor Type | Efaproxiral Dose | Method | Mean pO2 Increase (mmHg) | Time to Max Effect (min) | Reference |
| C3H Mice | RIF-1 | Not Specified | EPR Oximetry | 8.4 to 43.4 | 22-31 | |
| Fisher 344 Rats | 9L Intracranial | 150 mg/kg IV | EPR Oximetry | Max pO2: 139.7-197.7 | 52.9-59.7 |
Table 1: Preclinical Effects of Efaproxiral on Tumor Oxygenation. This table summarizes the quantitative increase in tumor oxygen partial pressure observed in preclinical studies following Efaproxiral administration.
Enhancement of Radiotherapy
The increased tumor oxygenation translated to improved outcomes when combined with radiation therapy in preclinical settings.
| Animal Model | Tumor Type | Efaproxiral Treatment | Outcome | Reference |
| C3H Mice | RIF-1 | + Radiation + Oxygen | Significant tumor growth inhibition compared to radiation + oxygen alone |
Table 2: Preclinical Efficacy of Efaproxiral in Combination with Radiotherapy. This table highlights the synergistic effect of Efaproxiral with radiation in preclinical tumor models.
Clinical Development
The clinical development of Efaproxiral progressed through Phase I, II, and III trials, primarily focusing on its use as an adjunct to whole-brain radiation therapy (WBRT) for patients with brain metastases.
Pharmacokinetics
A Phase I dose-escalation study established the safety and pharmacokinetic profile of Efaproxiral. The pharmacokinetics were described by a two-compartment model. After intravenous administration, Efaproxiral's effect diminished with a half-life of approximately 5 hours.
| Parameter | Value | Notes | Reference |
| Clearance (CL) | 1.88 L/hr | Population PK model | |
| Volume of Distribution (V1) | 10.5 L | Central compartment | |
| Inter-compartmental Clearance (Q) | 2.58 L/hr | ||
| Volume of Distribution (V2) | 18.1 L | Peripheral compartment | |
| Half-life (t1/2) | ~5 hours |
Table 3: Population Pharmacokinetic Parameters of Efaproxiral. This table presents the key pharmacokinetic parameters of Efaproxiral based on a population pharmacokinetic model from pooled clinical trial data.
Pharmacodynamics
The primary pharmacodynamic effect of Efaproxiral is the increase in p50. Clinical studies demonstrated a dose-dependent increase in p50. A 10 mmHg increase in p50 was considered the therapeutic target.
| Efaproxiral Dose | Mean E-RBC (μg/ml) | Achieved Target p50 Shift (10 mmHg)? | Reference |
| 75 mg/kg | 461.3 | Often | |
| 100 mg/kg | 581.1 | Consistently |
Table 4: Pharmacodynamic Effect of Efaproxiral on p50. This table shows the relationship between Efaproxiral dose, red blood cell concentration, and the target pharmacodynamic effect. An E-RBC concentration of approximately 483 μg/ml was found to achieve the target p50 shift.
Clinical Efficacy
Positive results from Phase II studies provided the rationale for advancing Efaproxiral to large-scale Phase III trials.
The REACH (Radiation Enhancing Allosteric Compound for Hypoxic Brain Metastases) study was a pivotal Phase III trial that evaluated Efaproxiral in conjunction with WBRT in patients with brain metastases from various primary cancers.
| Patient Population | Treatment Arm | Median Survival Time (months) | p-value | Reference |
| All Patients (n=515) | Efaproxiral + WBRT | 5.4 | Not Significant | |
| WBRT alone | 4.4 | |||
| NSCLC or Breast Cancer | Efaproxiral + WBRT | 6.0 | 0.07 | |
| WBRT alone | 4.4 |
Table 5: Efficacy Results from the Phase III REACH Trial. This table summarizes the median survival times from the REACH trial. While not statistically significant in the overall population, a trend towards improved survival was observed in a subgroup of patients.
The ENRICH (Enhancing Whole Brain Radiation Therapy In Patients with Breast Cancer and Hypoxic Brain Metastases) trial was a confirmatory Phase III study focused on women with brain metastases from breast cancer. The trial failed to demonstrate a statistically significant improvement in overall survival, the primary endpoint. Women receiving Efaproxiral with WBRT had a median survival of 8.5 months compared to 7.5 months for those receiving WBRT alone. None of the secondary endpoints were met either. As a result of these findings, Allos Therapeutics discontinued the development of Efaproxiral.
Experimental Protocols
The evaluation of Efaproxiral's effect on tumor oxygenation relied on specialized in vivo imaging and measurement techniques.
Electron Paramagnetic Resonance (EPR) Oximetry
EPR oximetry is a technique used to measure the partial pressure of oxygen in tissues.
Methodology:
-
Implantation of Oxygen-Sensing Probe: A small, oxygen-sensitive paramagnetic probe, such as Lithium Phthalocyanine (LiPc) crystals, is implanted directly into the tumor tissue of the animal model.
-
Baseline pO2 Measurement: Prior to the administration of Efaproxiral, a baseline measurement of the tumor pO2 is taken using an EPR spectrometer. The animal is placed within the spectrometer, and a surface coil is positioned over the tumor.
-
Efaproxiral Administration: Efaproxiral is administered, typically via intravenous injection.
-
Serial pO2 Measurements: Following administration, a series of pO2 measurements are taken at regular intervals to track the change in tumor oxygenation over time.
-
Data Analysis: The EPR signal linewidth, which is proportional to the oxygen concentration, is analyzed to determine the pO2 at each time point. This allows for the calculation of the maximum increase in pO2 and the time to reach this maximum effect.
Blood Oxygen Level-Dependent (BOLD) Magnetic Resonance Imaging (MRI)
BOLD MRI is a non-invasive imaging technique that detects changes in blood oxygenation.
Methodology:
-
Animal Preparation: The tumor-bearing animal is anesthetized and placed in an MRI scanner.
-
Baseline Imaging: A series of T2*-weighted MRI scans are acquired to establish a baseline signal intensity in the tumor.
-
Gas Challenge/Drug Administration: The animal is subjected to a hyperoxic gas challenge (e.g., breathing 100% oxygen or carbogen) or administered Efaproxiral.
-
Dynamic Imaging: T2*-weighted images are continuously acquired during and after the intervention to monitor changes in signal intensity.
-
Data Analysis: An increase in the BOLD signal intensity is indicative of a decrease in the concentration of deoxyhemoglobin, suggesting an increase in blood oxygenation. The percentage change in signal intensity is calculated to quantify the effect.
Conclusion
Efaproxiral represented a novel and mechanistically distinct approach to overcoming tumor hypoxia, a significant barrier in cancer therapy. By allosterically modifying hemoglobin to enhance oxygen release, it demonstrated a clear ability to increase tumor oxygenation in preclinical models. While early clinical data suggested a potential benefit, particularly in patients with brain metastases from breast cancer, the definitive Phase III ENRICH trial did not meet its primary endpoint of improved overall survival. The discontinuation of Efaproxiral's development underscores the challenges of translating promising preclinical findings and early clinical signals into statistically significant and clinically meaningful outcomes in large-scale trials. Nevertheless, the story of Efaproxiral provides valuable insights into the complexities of targeting the tumor microenvironment and serves as an important case study for researchers and drug development professionals in the field of oncology.
References
- 1. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of 1H BOLD and 19F MRI to investigate tumor oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cds.ismrm.org [cds.ismrm.org]
- 4. Imaging tumour hypoxia with oxygen-enhanced MRI and BOLD MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efaproxiral: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Efaproxiral: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efaproxiral (formerly known as RSR13) is a synthetic, small-molecule allosteric modifier of hemoglobin. Its primary pharmacodynamic effect is to decrease the binding affinity of hemoglobin for oxygen, thereby facilitating the release of oxygen to tissues. This mechanism of action has been investigated for its potential therapeutic benefits in conditions characterized by tissue hypoxia, most notably as a radiation sensitizer (B1316253) in the treatment of cancerous tumors. This technical guide provides an in-depth overview of the pharmacodynamics of Efaproxiral, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Core Mechanism of Action
Efaproxiral exerts its effect by non-covalently binding to a specific site within the central water cavity of the hemoglobin tetramer. This binding stabilizes the deoxyhemoglobin (T-state) conformation, leading to a decrease in hemoglobin's affinity for oxygen.[1] The consequence of this interaction is a rightward shift in the hemoglobin-oxygen dissociation curve, which is quantifiable as an increase in the p50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated).[1] This shift enhances the unloading of oxygen from red blood cells into peripheral tissues, thereby increasing tissue oxygen partial pressure (pO2).
Quantitative Pharmacodynamic Data
The pharmacodynamic effects of Efaproxiral have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vivo Pharmacodynamic Effects of Efaproxiral
| Parameter | Value | Species/Context | Reference |
| Target p50 Increase | 10 mmHg | Human (Clinical Trials) | [1] |
| Effective Dose for Target p50 Increase | 75 - 100 mg/kg | Human (Clinical Trials) | [1] |
| Target Efaproxiral Red Blood Cell (E-RBC) Concentration | ~483 µg/mL | Human (Clinical Trials) | [1] |
| Increase in Tumor pO2 | 8.4 to 43.4 mmHg | Mice (RIF-1 tumors) | |
| Maximum Increase in Intracranial Tumor pO2 | 139.7 to 197.7 mmHg | Rats (9L intracranial tumors) |
Table 2: Population Pharmacokinetic-Pharmacodynamic (PK-PD) Model Parameters for Efaproxiral
| Parameter | Value | Unit | Description |
| INTp50 | 26.9 | mmHg | Baseline p50 |
| SLPp50 | 0.0193 | mmHg/(µg/mL) | Slope of the linear relationship between E-RBC concentration and p50 increase |
Data derived from a linear RBC-p50 model from pooled data of 6 Phase I-III clinical trials.
Experimental Protocols
Measurement of Hemoglobin-Oxygen Dissociation Curve (p50 Shift)
Objective: To determine the effect of Efaproxiral on the oxygen-binding affinity of hemoglobin by measuring the p50 value.
Methodology: A common method for determining the oxygen-hemoglobin dissociation curve and p50 is through the use of a Hemox™ Analyzer or a similar instrument.
-
Sample Preparation: Whole blood samples are collected in heparinized tubes. A small aliquot of the blood (e-g., 50 µL) is diluted in a buffer solution (e.g., Hemox™ solution) to maintain a physiological pH (7.4) and temperature (37°C).
-
Incubation: The diluted blood sample is incubated with varying concentrations of Efaproxiral or vehicle control for a specified period (e.g., 45 minutes at 37°C) to allow for drug binding to hemoglobin.
-
Oxygenation and Deoxygenation: The sample is first fully oxygenated by bubbling with compressed air. Subsequently, it is deoxygenated by bubbling with pure nitrogen.
-
Data Acquisition: During the deoxygenation process, a Clark-type oxygen electrode continuously measures the partial pressure of oxygen (pO2), while a dual-wavelength spectrophotometer measures the oxygen saturation of hemoglobin (%SO2).
-
Data Analysis: The instrument's software plots %SO2 against pO2 to generate the oxygen-hemoglobin dissociation curve. The p50 value is then determined from this curve as the pO2 at which the hemoglobin is 50% saturated. The shift in p50 in the presence of Efaproxiral compared to the control is calculated.
In Vivo Measurement of Tumor Oxygenation
Objective: To quantify the effect of Efaproxiral on the partial pressure of oxygen (pO2) within a tumor in a preclinical model.
Methodology: Electron Paramagnetic Resonance (EPR) oximetry is a powerful technique for in vivo pO2 measurements.
-
Animal Model and Tumor Implantation: An appropriate animal model is used (e.g., C3H mice or Fisher 344 rats). Tumor cells (e.g., RIF-1 or 9L glioma cells) are implanted subcutaneously or intracranially.
-
Implantation of Oxygen-Sensing Probe: Microcrystals of an oxygen-sensitive paramagnetic material (e.g., lithium phthalocyanine) are implanted directly into the tumor tissue.
-
Baseline Measurement: After a recovery period and tumor growth, baseline tumor pO2 is measured using an EPR spectrometer.
-
Drug Administration: Efaproxiral is administered to the animal, typically via intravenous infusion (e.g., 150 mg/kg over 15 minutes).
-
Post-Dose Measurements: Tumor pO2 is measured repeatedly at set intervals following drug administration to determine the time course and magnitude of the change in oxygenation.
-
Data Analysis: The EPR spectra are analyzed to calculate the pO2 values. The change in pO2 from baseline is then determined for each time point.
Assessment of HIF-1α Expression by Western Blot
Objective: To investigate the downstream effects of Efaproxiral-induced tumor reoxygenation on the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α).
Methodology:
-
Cell Culture and Treatment: Cancer cells are cultured under hypoxic conditions (e.g., 1% O2) to induce HIF-1α expression. A parallel set of cells is treated with Efaproxiral (in a system that mimics blood circulation and oxygen delivery) or the appropriate vehicle control prior to and during the hypoxic incubation.
-
Protein Extraction: Cells are lysed rapidly in a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Due to the rapid degradation of HIF-1α in the presence of oxygen, this step should be performed quickly and on ice.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for HIF-1α. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software. A loading control, such as β-actin or GAPDH, is used to normalize the HIF-1α signal.
Signaling Pathways and Experimental Workflows
Efaproxiral's Mechanism of Action on Hemoglobin
References
Initial In-Vitro Studies of Efaproxiral Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efaproxiral sodium, also known as RSR13, is a synthetic small molecule that acts as an allosteric modifier of hemoglobin.[1] Its primary mechanism of action involves reversibly binding to deoxyhemoglobin, thereby stabilizing the T-state (tense state) conformation. This stabilization leads to a decrease in the oxygen-binding affinity of hemoglobin, facilitating the release of oxygen into tissues.[2] This unique mode of action has positioned Efaproxiral as a potential radiosensitizer and chemosensitizer, particularly in the context of hypoxic tumors which are notoriously resistant to conventional therapies. This technical guide provides an in-depth overview of the initial in-vitro studies that have elucidated the core functionalities of this compound.
Core Mechanism of Action: Allosteric Modification of Hemoglobin
Efaproxiral exerts its effect by binding non-covalently within the central water cavity of the hemoglobin tetramer.[3] This binding event stabilizes the deoxyhemoglobin conformation, which has a lower affinity for oxygen compared to the R-state (relaxed state) oxyhemoglobin. The practical consequence of this is a rightward shift in the hemoglobin-oxygen dissociation curve, quantified by an increase in the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated). A higher P50 value indicates a lower oxygen affinity, meaning that more oxygen is released from hemoglobin at a given oxygen tension.[3]
Quantitative Data: Effect on Hemoglobin Oxygen Affinity
In-vitro studies have quantified the effect of Efaproxiral on the oxygen-releasing properties of hemoglobin. The change in P50 (ΔP50) serves as a direct measure of the compound's efficacy in reducing oxygen affinity.
| Compound | ΔP50 (mmHg) | Reference |
| Efaproxiral (RSR13) | 36.40 | [3] |
In-Vitro Efficacy as a Radiation Sensitizer (B1316253)
Hypoxic cells, prevalent in solid tumors, are significantly more resistant to the cytotoxic effects of ionizing radiation than normoxic cells. By increasing the release of oxygen from hemoglobin, Efaproxiral aims to increase tumor oxygenation and thereby enhance the efficacy of radiation therapy. Initial in-vitro studies have explored this potential using cancer cell lines.
Experimental Protocol: Clonogenic Survival Assay
The following is a generalized protocol for a clonogenic survival assay to evaluate the radiosensitizing effects of a compound like Efaproxiral on a cell line such as EMT6 (murine mammary carcinoma).
Objective: To determine the cell survival fraction of EMT6 cells after treatment with Efaproxiral and/or ionizing radiation.
Materials:
-
EMT6 cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
X-ray irradiator
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Harvest exponentially growing EMT6 cells using trypsin-EDTA and perform a cell count. Seed a predetermined number of cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction for each treatment condition to yield a countable number of colonies (typically 50-150 colonies per well).
-
Drug Incubation: After allowing the cells to attach for a few hours, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control. Incubate for a specified period (e.g., 24 hours).
-
Irradiation: Following drug incubation, irradiate the plates with varying doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.
-
Staining and Counting: After the incubation period, wash the plates with PBS, fix the colonies with a solution like methanol, and stain with crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency (PE) for the control group (no drug, no radiation) and the surviving fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed / Number of cells seeded) / PE
-
In-Vitro Efficacy as a Chemosensitizer
Similar to its role in radiosensitization, Efaproxiral has been investigated for its potential to enhance the efficacy of chemotherapeutic agents, particularly in hypoxic tumor environments. The increased oxygenation resulting from Efaproxiral's action can potentiate the cytotoxic effects of certain chemotherapy drugs.
Signaling Pathways and Experimental Workflows
The primary and well-established mechanism of action of Efaproxiral is its direct allosteric interaction with hemoglobin. As of the current body of publicly available research, detailed in-vitro studies on downstream signaling pathways directly modulated by Efaproxiral in cancer cells are limited. The prevailing understanding is that its effects are a direct consequence of improved oxygen delivery to the cellular microenvironment.
Diagram: Mechanism of Action of this compound
Caption: Mechanism of Efaproxiral in enhancing tumor oxygenation.
Diagram: Experimental Workflow for In-Vitro Radiosensitization Study
Caption: Generalized workflow for a clonogenic survival assay.
Conclusion
The initial in-vitro studies of this compound have been instrumental in defining its fundamental mechanism of action as an allosteric modifier of hemoglobin. By decreasing hemoglobin's affinity for oxygen, Efaproxiral effectively increases oxygen availability to the surrounding tissues. This property forms the basis of its potential application as a sensitizer for radiation and chemotherapy in the treatment of hypoxic tumors. While the foundational in-vitro work has been established, further detailed studies providing comprehensive quantitative data on dose-response relationships, cytotoxicity across a broader range of cancer cell lines, and potential downstream signaling effects would be invaluable for the continued development and understanding of this compound.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Efaproxiral Sodium: In Vivo Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efaproxiral (B1662174) sodium (also known as RSR13) is a synthetic small molecule that acts as an allosteric modifier of hemoglobin.[1][2] By binding non-covalently to hemoglobin, it reduces its affinity for oxygen, thereby increasing oxygen release into tissues.[1][3] This mechanism has been primarily investigated for its potential to radiosensitize hypoxic tumors, which are notoriously resistant to radiation therapy.[2][4] This document provides detailed application notes and protocols for in vivo experimental studies involving efaproxiral sodium, based on preclinical data. It includes summaries of quantitative data, detailed experimental methodologies, and visual diagrams of the mechanism of action and experimental workflows.
Mechanism of Action
This compound functions by stabilizing the deoxyhemoglobin state, which shifts the oxygen-hemoglobin dissociation curve to the right.[1][3] This allosteric modification facilitates the release of oxygen from red blood cells into oxygen-deprived tissues, such as the microenvironment of a solid tumor.[5][6] The increased tumor oxygenation enhances the efficacy of radiation therapy, as oxygen is a potent radiosensitizer.[4][7]
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo preclinical studies with this compound.
Table 1: Effect of Efaproxiral on Tumor Oxygenation
| Animal Model | Tumor Model | Efaproxiral Dose | Route of Administration | Change in Tumor pO₂ | Time to Max Effect | Reference |
| C3H Mice | RIF-1 Tumors | 150 mg/kg | Intraperitoneal | 8.4 to 43.4 mmHg increase | 22-31 minutes | [6] |
| C3H/HEJ Mice | RIF-1 Tumors | 150 mg/kg | Intraperitoneal | 8.3 to 12.4 mmHg increase | 35-43 minutes | [8] |
| Rats | N/A (Brain Tissue) | 150 mg/kg | N/A | 8.8 ± 1.2 mmHg increase | N/A | [9] |
| Rats | N/A (Brain Tissue) | 300 mg/kg | N/A | 13 ± 3 mmHg increase | N/A | [9] |
Table 2: Effect of Efaproxiral on Tumor Growth and Treatment Efficacy
| Animal Model | Tumor Model | Treatment Group | Outcome | Reference |
| BALB/c Rw Mice | EMT6 Tumors | Efaproxiral + O₂ Breathing + Carboplatin (B1684641) (100 mg/kg) | Increased tumor growth delay (5.7 days vs. 3.3 days with Carboplatin alone) | [1][10] |
| C3H Mice | RIF-1 Tumors | Efaproxiral + O₂ Breathing + Radiation (4 Gy) | Significant tumor growth inhibition compared to radiation + O₂ from day 3 to 5 | [6] |
| EMT6 Tumor Bearing Mice | EMT6 Tumors | Efaproxiral + O₂ Breathing | Reduced radiobiological hypoxic fraction from 24% to 9% | [1] |
In Vivo Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for an in vivo study evaluating the efficacy of this compound as a radiosensitizer.
Figure 2: General experimental workflow.
Detailed Protocol: Evaluation of Efaproxiral as a Radiosensitizer in a Murine Tumor Model
1. Animal Model and Tumor Implantation
-
Animal Model: Female C3H/HEJ mice are a suitable model for these studies.[8]
-
Tumor Cell Line: Radiation-induced fibrosarcoma (RIF-1) cells are commonly used.[6][8]
-
Implantation:
-
Culture RIF-1 cells under standard conditions.
-
Harvest cells and prepare a single-cell suspension in an appropriate medium.
-
Inject a specified number of cells (e.g., 2 x 10⁵) subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 200-600 mm³).[8] Tumor volume can be calculated using the formula: (length x width²) / 2.
-
2. Drug Preparation and Administration
-
This compound Formulation: For intraperitoneal injection, this compound can be dissolved in a suitable vehicle. For oral administration, a homogeneous suspension can be prepared in carboxymethylcellulose sodium (CMC-Na).[1]
-
Dosage: A commonly used dose in murine models is 150 mg/kg.[8]
-
Administration: Administer the prepared this compound solution via intraperitoneal (IP) injection.
3. Treatment Groups
A typical study might include the following groups:
-
Control (vehicle only)
-
Efaproxiral alone
-
Radiation + Oxygen
-
Efaproxiral + Radiation + Oxygen
4. Radiation and Oxygen Administration
-
Oxygen Breathing: Prior to and during irradiation, mice in the relevant groups should be placed in a chamber with a controlled flow of 100% oxygen.
-
Irradiation:
-
Anesthetize the mice.
-
Shield the non-tumor bearing parts of the body with lead.
-
Deliver a single dose of X-ray radiation (e.g., 4 Gy) to the tumor.[6]
-
5. Endpoint Measurement
-
Tumor Oxygenation:
-
Tumor pO₂ can be measured using in vivo electron paramagnetic resonance (EPR) oximetry.[6][8]
-
This involves implanting a small oxygen-sensitive probe (e.g., lithium phthalocyanine) into the tumor.[6][8]
-
Measurements can be taken at baseline and at various time points after efaproxiral administration.
-
-
Tumor Growth Delay:
-
Measure tumor dimensions with calipers daily or every other day.
-
Calculate tumor volume.
-
The endpoint is typically the time it takes for the tumor to reach a predetermined size.
-
-
Toxicity:
-
Monitor animal weight and general health daily.
-
At the end of the study, major organs can be collected for histological analysis to assess for any treatment-related toxicity.
-
6. Data Analysis
-
Analyze differences in tumor growth between groups using appropriate statistical methods (e.g., ANOVA, t-tests).
-
Compare tumor oxygenation levels between baseline and post-treatment time points.
Conclusion
This compound has demonstrated the ability to increase tumor oxygenation and enhance the efficacy of radiotherapy in preclinical models. The protocols outlined in this document provide a framework for conducting in vivo studies to further investigate its therapeutic potential. Careful consideration of the animal model, tumor type, and endpoints is crucial for obtaining robust and reproducible data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Efaproxiral: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news.cancerconnect.com [news.cancerconnect.com]
- 5. Efaproxiral: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of Efaproxyn (efaproxiral) on subcutaneous RIF-1 tumor oxygenation and enhancement of radiotherapy-mediated inhibition of tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Effect of RSR13, an allosteric hemoglobin modifier, on oxygenation in murine tumors: an in vivo electron paramagnetic resonance oximetry and bold MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efaproxiral (RSR13) plus oxygen breathing increases the therapeutic ratio of carboplatin in EMT6 mouse mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Efaproxiral in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efaproxiral (also known as RSR13) is a synthetic small-molecule allosteric modifier of hemoglobin.[1][2] It acts as a radiation-sensitizing agent by decreasing the oxygen-binding affinity of hemoglobin, which in turn increases the release of oxygen into hypoxic tissues.[1][2] This mechanism is particularly relevant in oncology, as hypoxic tumors are notoriously resistant to radiation therapy and certain chemotherapies.[1] These application notes provide detailed protocols for the use of Efaproxiral in preclinical mouse tumor models, specifically focusing on the RIF-1 fibrosarcoma and EMT6 mammary carcinoma models.
Mechanism of Action
Efaproxiral binds non-covalently to hemoglobin, stabilizing it in a low-affinity state for oxygen. This shifts the oxygen-hemoglobin dissociation curve to the right, facilitating the release of oxygen from red blood cells as they pass through the tumor microenvironment. The resulting increase in tumor oxygenation, or pO2, enhances the efficacy of radiation therapy, which relies on the presence of oxygen to generate cytotoxic reactive oxygen species.
Signaling Pathway and Experimental Workflow
Quantitative Data
Table 1: Effect of Efaproxiral on Tumor Oxygenation in the RIF-1 Mouse Model
| Parameter | Value | Time to Max Effect | Reference |
| Increase in Tumor pO2 | 8.4 to 43.4 mmHg | 22-31 minutes |
Table 2: Efficacy of Efaproxiral in Combination with Radiotherapy in the RIF-1 Mouse Model
| Treatment Group | Radiation Dose | Outcome | Reference |
| Radiation + Oxygen | 4 Gy daily for 5 days | Baseline tumor growth inhibition | |
| Efaproxiral + Radiation + Oxygen | 4 Gy daily for 5 days | Significantly greater tumor growth inhibition compared to Radiation + Oxygen from day 3 to 5 |
Table 3: Efficacy of Efaproxiral in Combination with Carboplatin (B1684641) in the EMT6 Mouse Model
| Treatment Group | Outcome | Reference |
| Carboplatin | Baseline tumor growth delay | |
| Efaproxiral + Oxygen Breathing + Carboplatin | Significantly increased antineoplastic effects of carboplatin |
Experimental Protocols
1. Animal Models and Tumor Implantation
-
Mouse Strains: C3H mice for the RIF-1 tumor model and BALB/c Rw mice for the EMT6 tumor model are commonly used.
-
Tumor Cell Culture: RIF-1 and EMT6 cells should be cultured under standard conditions.
-
Implantation:
-
Harvest tumor cells during their exponential growth phase.
-
Prepare a single-cell suspension in an appropriate medium.
-
Inject the tumor cells subcutaneously into the flank or another appropriate site of the mice.
-
2. Efaproxiral Formulation and Administration
-
Formulation: While the specific commercial vehicle for the preclinical formulation of Efaproxiral is not publicly detailed, a common approach for poorly water-soluble drugs for intravenous administration in preclinical studies involves using a co-solvent system. A potential starting point could be a mixture of sterile water for injection with a biocompatible solubilizing agent such as DMSO or a cyclodextrin, ensuring the final concentration is well-tolerated. It is crucial to perform small-scale solubility and stability tests.
-
Dose: A dosage of 150 mg/kg has been used in rat models and can be a starting point for dose-finding studies in mice. Human clinical trials have used doses in the range of 75-100 mg/kg.
-
Administration:
-
Administer Efaproxiral via intravenous (IV) injection, typically through the tail vein.
-
The injection should be given approximately 20-30 minutes before radiation or chemotherapy to coincide with the peak increase in tumor oxygenation.
-
3. Combination Therapy
-
Radiotherapy (RIF-1 Model):
-
Administer Efaproxiral and have the mice breathe supplemental oxygen.
-
Irradiate the tumors with a clinically relevant dose, for example, 4 Gy daily for 5 consecutive days.
-
-
Chemotherapy (EMT6 Model):
-
Administer Carboplatin at a therapeutic dose.
-
Administer Efaproxiral and have the mice breathe supplemental oxygen for a defined period (e.g., 5 hours) after carboplatin treatment.
-
4. Measurement of Tumor Oxygenation (EPR Oximetry)
-
Principle: Electron Paramagnetic Resonance (EPR) oximetry is a non-invasive technique to measure tissue oxygen partial pressure (pO2). It utilizes oxygen-sensitive paramagnetic materials, such as lithium phthalocyanine (B1677752) (LiPc) crystals, implanted in the tissue. The EPR spectral line width of these crystals is sensitive to the local oxygen concentration.
-
Implantation of LiPc Crystals:
-
Anesthetize the tumor-bearing mouse.
-
Using a sterile needle (e.g., a 22-gauge needle), create a small channel into the center of the tumor.
-
Insert one or two small LiPc crystals into the channel.
-
Withdraw the needle, leaving the crystals embedded within the tumor tissue.
-
Allow the mouse to recover before proceeding with the experiment.
-
-
EPR Measurement:
-
Place the anesthetized mouse in the EPR spectrometer.
-
Acquire baseline pO2 readings.
-
Administer Efaproxiral and acquire pO2 measurements at regular intervals to determine the change in tumor oxygenation over time.
-
5. Assessment of Treatment Efficacy
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI using the formula: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Tumor Growth Delay: Determine the time it takes for tumors in each group to reach a specific volume (e.g., 1000 mm³). The difference in this time between the treated and control groups represents the tumor growth delay.
-
Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific experimental conditions and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.
References
- 1. The effects of Efaproxyn (efaproxiral) on subcutaneous RIF-1 tumor oxygenation and enhancement of radiotherapy-mediated inhibition of tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efaproxiral: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efaproxiral in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and timing of Efaproxiral (also known as RSR13) in various preclinical cancer models. The accompanying protocols offer detailed methodologies for reproducing key experiments.
Mechanism of Action
Efaproxiral is a synthetic allosteric modifier of hemoglobin.[1][2] It binds to deoxyhemoglobin, reducing its affinity for oxygen.[1] This shift in the oxygen-hemoglobin dissociation curve facilitates the release of oxygen into tissues, thereby increasing oxygenation in hypoxic regions of tumors.[1][2] This enhanced oxygenation increases the sensitivity of tumor cells to radiation therapy and certain chemotherapeutic agents.
Signaling Pathway of Efaproxiral-Mediated Radiosensitization
Caption: Efaproxiral's mechanism of action in enhancing radiosensitivity.
Quantitative Data Summary
The following tables summarize the dosing and timing of Efaproxiral in key preclinical studies.
Table 1: Efaproxiral Dosing in Murine Tumor Models
| Animal Model | Tumor Type | Efaproxiral Dose | Route of Administration | Reference |
| C3H Mice | RIF-1 Fibrosarcoma | Dose not specified in abstract | Not specified | [3] |
| BALB/c Rw Mice | EMT6 Mammary Carcinoma | 150 µg/g | Not specified | |
| Athymic Nude Mice | Human Lung Carcinoma (NCI-H460) Xenograft | 200 mg/kg | Intraperitoneal (i.p.) | [4] |
Table 2: Timing of Efaproxiral Administration in Combination Therapy
| Animal Model | Combination Agent | Timing of Efaproxiral Administration | Reference |
| C3H Mice | X-Radiation (4 Gy) | Daily for 5 days; max effect 22-31 min post-administration | [3] |
| BALB/c Rw Mice | Carboplatin (B1684641) | Beginning 15 minutes before carboplatin administration | |
| BALB/c Rw Mice | Carboplatin | For 5 hours after carboplatin administration | [5] |
| Athymic Nude Mice | Radiation (10 Gy) | 30 minutes before radiation | [4] |
Experimental Protocols
Protocol 1: Radiosensitization in a Human Lung Carcinoma Xenograft Model
This protocol is based on a study that demonstrated the enhancement of radiation-induced tumor growth delay by Efaproxiral in an NCI-H460 human lung carcinoma xenograft model in athymic nude mice.[4]
Materials:
-
Efaproxiral (RSR13)
-
NCI-H460 human lung carcinoma cells
-
Athymic nude mice
-
Sterile saline
-
Anesthetic agent
-
Irradiation source (e.g., X-ray machine)
Experimental Workflow:
References
- 1. Efaproxiral: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efaproxiral: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of Efaproxyn (efaproxiral) on subcutaneous RIF-1 tumor oxygenation and enhancement of radiotherapy-mediated inhibition of tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Response to the RIF-1 tumor in vitro and in C3H/Km mice to X-radiation (cell survival, regrowth delay, and tumor control), chemotherapeutic agents, and activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efaproxiral (RSR13) plus oxygen breathing increases the therapeutic ratio of carboplatin in EMT6 mouse mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Efaproxiral Sodium Using a Stability-Indicating Reversed-Phase HPLC Method
Abstract
This application note describes a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Efaproxiral sodium in bulk drug substance. The method utilizes a C18 column with isocratic elution and UV detection. The described protocol is suitable for routine quality control and stability testing of this compound.
Introduction
This compound, also known as RSR13, is a synthetic small molecule that acts as an allosteric modifier of hemoglobin.[1][2] By binding non-covalently to the hemoglobin tetramer, it reduces hemoglobin's affinity for oxygen, thereby increasing the oxygenation of hypoxic tissues.[1][3] This mechanism of action has been investigated for its potential as a radiosensitizer in the treatment of cancers, particularly in hypoxic tumors that are resistant to radiation therapy.[3] Given its therapeutic potential, a reliable analytical method for the quantification of this compound is crucial for drug development, manufacturing, and quality control. This document provides a detailed protocol for an HPLC method suitable for these purposes.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂NNaO₄ | |
| Molecular Weight | 363.38 g/mol | |
| IUPAC Name | sodium;2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoate | |
| Appearance | Solid | |
| Solubility | Soluble in Water (≥ 30 mg/mL) and DMSO (≥ 35 mg/mL) |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action involves the allosteric modification of hemoglobin. It stabilizes the deoxyhemoglobin (T-state) conformation, which has a lower affinity for oxygen. This shifts the oxygen-hemoglobin dissociation curve to the right, facilitating the release of oxygen from red blood cells into peripheral tissues. In the context of oncology, this increased oxygen delivery to hypoxic tumor cells can enhance the efficacy of radiation therapy, which is dependent on the presence of oxygen to generate cytotoxic reactive oxygen species.
Caption: Mechanism of action of this compound.
Experimental Protocol
This protocol outlines a proposed HPLC method for the quantification of this compound.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Software: Chromatography data acquisition and processing software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Phosphoric acid (analytical grade).
-
This compound Reference Standard: Of known purity.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.1% solution of phosphoric acid in HPLC grade water. Filter and degas. Mix with acetonitrile in a 60:40 (ACN:Acidified Water) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Solution Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The method should be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:
-
System Suitability: To ensure the chromatographic system is adequate for the analysis.
-
Linearity: To demonstrate a proportional relationship between concentration and detector response.
-
Accuracy: To assess the closeness of the test results to the true value.
-
Precision: To evaluate the variability of the results (repeatability and intermediate precision).
-
Specificity: To ensure the method is selective for the analyte in the presence of potential impurities or excipients.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: To evaluate the method's performance with small, deliberate variations in method parameters.
Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| % RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | User to generate data |
| 5 | User to generate data |
| 10 | User to generate data |
| 25 | User to generate data |
| 50 | User to generate data |
| 100 | User to generate data |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Study
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 80% | User to generate data | User to calculate |
| 100% | User to generate data | User to calculate |
| 120% | User to generate data | User to calculate |
| Mean % Recovery | User to calculate | |
| % RSD | User to calculate |
Table 4: Precision (Repeatability)
| Sample | Concentration (µg/mL) |
| 1 | User to generate data |
| 2 | User to generate data |
| 3 | User to generate data |
| 4 | User to generate data |
| 5 | User to generate data |
| 6 | User to generate data |
| Mean | User to calculate |
| Standard Deviation | User to calculate |
| % RSD | ≤ 2.0% |
Experimental Workflow
Caption: HPLC workflow for this compound quantification.
Conclusion
The proposed RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. The method is expected to be linear, accurate, and precise, making it suitable for routine analysis in a quality control environment. The provided protocol and validation parameters serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound.
Disclaimer: This is a proposed method based on the chemical properties of this compound and general chromatographic principles. The method should be fully developed, optimized, and validated in the user's laboratory to ensure its suitability for the intended application.
References
Application Notes and Protocols for Efaproxiral Sodium in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, administration, and experimental use of efaproxiral (B1662174) sodium in preclinical animal studies, particularly in the context of cancer research. The protocols and data presented are compiled from various scientific publications and are intended to serve as a guide for researchers designing and conducting their own studies.
Introduction to Efaproxiral Sodium
This compound (also known as RSR13) is a synthetic small molecule that acts as an allosteric modifier of hemoglobin.[1] By reversibly binding to hemoglobin, it reduces its affinity for oxygen, thereby facilitating the release of oxygen into tissues.[2][3] This mechanism of action makes efaproxiral a potent radiation-sensitizing agent, as it can increase oxygen levels in hypoxic tumor microenvironments, which are notoriously resistant to radiation therapy.[2]
Mechanism of Action: Allosteric Modification of Hemoglobin
Efaproxiral functions by stabilizing the tense (T) state of hemoglobin, which has a lower affinity for oxygen compared to the relaxed (R) state. This shift in the allosteric equilibrium promotes the release of oxygen from red blood cells as they pass through the oxygen-deprived tissues of a tumor.
Formulation of this compound for Intravenous Administration in Mice
The following is a recommended protocol for the preparation of this compound for intravenous injection in mice. This protocol is based on the known solubility of the compound and general best practices for preparing sterile formulations for animal research.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile, empty vials
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
0.22 µm sterile syringe filter
Protocol:
-
Calculate the required amount of this compound and saline. The concentration of the dosing solution will depend on the desired dose (in mg/kg) and the injection volume. For mice, a typical intravenous injection volume is 100 µL per 10 g of body weight.
-
Aseptic Preparation. Perform all steps in a laminar flow hood to maintain sterility.
-
Dissolution.
-
Weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Using a sterile syringe, add the calculated volume of sterile 0.9% saline to the vial.
-
Gently swirl the vial until the this compound is completely dissolved. This compound is water-soluble.
-
-
Sterile Filtration.
-
Draw the this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new, sterile vial. This step removes any potential microbial contamination.
-
-
Storage.
-
Store the sterile this compound solution at 2-8°C for short-term use (up to 24 hours).
-
For longer-term storage, consult the manufacturer's recommendations. Typically, stock solutions can be stored at -20°C or -80°C.
-
Example Calculation:
-
Desired Dose: 100 mg/kg
-
Mouse Weight: 20 g (0.02 kg)
-
Injection Volume: 200 µL (0.2 mL)
-
Required Dose per Mouse: 100 mg/kg * 0.02 kg = 2 mg
-
Required Concentration: 2 mg / 0.2 mL = 10 mg/mL
Experimental Protocols
-
Mouse Strains: C3H and BALB/c Rw mice are commonly used.[4]
-
Tumor Cell Lines:
-
RIF-1 (Radiation-Induced Fibrosarcoma): Typically implanted subcutaneously in the flank of C3H mice.
-
EMT6 (Mouse Mammary Carcinoma): Commonly implanted in the mammary fat pad or subcutaneously in BALB/c Rw mice.
-
-
Route of Administration: Intravenous (IV) injection is the most common route for systemic delivery.
-
Procedure for IV Injection (Tail Vein):
-
Warm the mouse under a heat lamp for a few minutes to dilate the tail veins.
-
Place the mouse in a restraint device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Dosing Regimen: Doses ranging from 75 mg/kg to 150 mg/kg have been used in animal studies. The dosing frequency can vary depending on the experimental design, but daily administration for a set period (e.g., 5 days) has been reported.
-
Tumor Growth Delay:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length x Width²).
-
Plot the mean tumor volume over time for each treatment group.
-
Tumor growth delay is the difference in time for the tumors in the treated group to reach a specific volume compared to the control group.
-
-
Tumor Oxygenation (pO2) Measurement:
-
Tumor pO2 can be measured using techniques like electron paramagnetic resonance (EPR) oximetry.
-
This involves implanting a sensor into the tumor.
-
Measurements are taken before and at various time points after efaproxiral administration.
-
Quantitative Data from Animal Studies
The following tables summarize key quantitative data from preclinical studies of efaproxiral.
Table 1: Effect of Efaproxiral on Tumor Oxygenation in C3H Mice with RIF-1 Tumors
| Treatment Group | Change in Tumor pO2 (mmHg) | Time to Maximum Increase (minutes) |
| Efaproxiral | 8.4 to 43.4 | 22-31 |
| Oxygen Breathing Alone | No significant change | N/A |
Table 2: Tumor Growth Delay in BALB/c Rw Mice with EMT6 Tumors
| Treatment Group | Tumor Growth Delay (days) |
| Carboplatin (100 mg/kg) | 3.3 |
| Carboplatin (100 mg/kg) + Oxygen Breathing | Not specified |
| Carboplatin (100 mg/kg) + Efaproxiral + Oxygen Breathing | 5.7 |
Table 3: Pharmacokinetic Parameters of Efaproxiral in Rats
| Parameter | Value |
| Dose | 150 mg/kg |
| Route | Infusion |
| Effect on Brain pO2 | Returned to pre-hemorrhage values |
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of efaproxiral in a mouse tumor model.
Conclusion
This compound is a promising agent for enhancing the efficacy of radiation therapy by increasing tumor oxygenation. The protocols and data provided in these application notes offer a foundation for researchers to design and conduct robust preclinical studies to further investigate its therapeutic potential. Careful attention to formulation, administration, and endpoint analysis is crucial for obtaining reliable and reproducible results.
References
- 1. Efaproxiral: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of Efaproxyn (efaproxiral) on subcutaneous RIF-1 tumor oxygenation and enhancement of radiotherapy-mediated inhibition of tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
Application of Efaproxiral in Brain Metastases Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efaproxiral (formerly known as RSR13) is a synthetic allosteric modifier of hemoglobin.[1][2][3] It binds non-covalently to hemoglobin, decreasing its affinity for oxygen and thereby increasing the release of oxygen to tissues.[1][2] This mechanism of action has positioned Efaproxiral as a promising radiation-sensitizing agent, particularly in the context of hypoxic tumors such as brain metastases. Hypoxic regions within tumors are notoriously resistant to radiation therapy, as oxygen is a potent sensitizer (B1316253) to the cytotoxic effects of ionizing radiation. By increasing tumor oxygenation, Efaproxiral aims to enhance the efficacy of radiotherapy. This document provides a comprehensive overview of the application of Efaproxiral in brain metastases research, including summaries of key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
Efaproxiral functions by stabilizing the T-state (deoxyhemoglobin) conformation of hemoglobin, which leads to a rightward shift in the hemoglobin-oxygen dissociation curve. This shift facilitates the unloading of oxygen from red blood cells into the surrounding tissues, thereby alleviating hypoxia. In the context of brain metastases, where hypoxic microenvironments are common, this increased oxygenation is hypothesized to render cancer cells more susceptible to the DNA-damaging effects of ionizing radiation. One preclinical study has also suggested that Efaproxiral, in conjunction with supplemental oxygen, can lead to a statistically significant reduction in the expression of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor involved in tumor survival and angiogenesis under hypoxic conditions.
Data Presentation
Preclinical Studies
Preclinical research has been instrumental in demonstrating the potential of Efaproxiral as a radiation sensitizer. Key findings from studies using the RIF-1 (radiation-induced fibrosarcoma) and EMT6 (mouse mammary carcinoma) tumor models are summarized below.
| Study Parameter | RIF-1 Tumor Model (C3H Mice) | EMT6 Tumor Model (BALB/c Mice) |
| Efaproxiral Dosage | Not specified in abstract | Not specified in abstract |
| Radiation Dose | 4 Gy daily for 5 days | Not specified in abstract |
| Key Findings | - Efaproxiral significantly increased tumor oxygenation by 8.4 to 43.4 mmHg.- Maximum oxygen increase occurred 22-31 minutes after treatment.- Radiation plus oxygen and Efaproxiral resulted in significantly greater tumor growth inhibition compared to radiation plus oxygen alone. | - Efaproxiral plus oxygen breathing for 5 hours after carboplatin (B1684641) treatment significantly increased the antineoplastic effects of carboplatin.- This combination did not increase host toxicity, suggesting an improved therapeutic ratio. |
| Oxygen Measurement | EPR Oximetry | Not specified in abstract |
Clinical Trials
Efaproxiral has been evaluated in several clinical trials for the treatment of brain metastases, most notably the Phase III REACH and ENRICH studies.
| Trial | REACH (RT-009) | ENRICH |
| Phase | III | III |
| Patient Population | Brain metastases from solid tumors (primary analyses on all eligible and NSCLC/breast cancer subgroups) | Brain metastases from breast cancer |
| Treatment Arms | - WBRT (3 Gy/fraction x 10) + supplemental O2 (4 L/min) + Efaproxiral (75 or 100 mg/kg daily)- WBRT (3 Gy/fraction x 10) + supplemental O2 (4 L/min) | - WBRT + Efaproxiral- WBRT alone |
| Primary Endpoint | Survival | Median Survival Time |
| Key Outcomes | - No significant survival advantage for the overall Efaproxiral arm.- In the subgroup of patients with non-small cell lung cancer or breast cancer, median survival was 6.0 months with Efaproxiral vs. 4.4 months in the control arm.- Multivariate analysis showed a 25% reduction in the risk of death in the Efaproxiral arm.- For breast cancer patients, those with higher Efaproxiral red blood cell concentrations (≥483 μg/ml) and receiving at least 7 of 10 doses showed improved survival. | The trial was initiated to confirm the findings of the REACH study in the breast cancer patient subgroup. |
Experimental Protocols
The following are generalized protocols for key experiments in Efaproxiral research, based on available literature. These should be adapted and optimized for specific experimental conditions.
In Vitro Clonogenic Assay for Radiation Sensitization
This assay is the gold standard for determining the radiosensitivity of cancer cells in vitro.
Materials:
-
Brain-seeking breast cancer cell lines (e.g., MDA-MB-231BR)
-
Appropriate cell culture medium and supplements
-
6-well plates
-
Efaproxiral solution
-
Irradiator (e.g., X-ray or gamma source)
-
Crystal violet staining solution
-
Microscope
Protocol:
-
Cell Culture: Maintain brain-seeking breast cancer cell lines in their recommended culture medium and conditions.
-
Cell Seeding: Trypsinize and resuspend cells to create a single-cell suspension. Count the cells and seed them into 6-well plates at a low density (e.g., 200-1000 cells/well, to be optimized for each cell line and radiation dose). Allow cells to attach overnight.
-
Treatment:
-
Efaproxiral: Add Efaproxiral at the desired concentration to the appropriate wells. The timing of addition relative to irradiation should be optimized (e.g., 1-2 hours before).
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Incubation: Return the plates to the incubator and allow colonies to form over 10-14 days.
-
Staining:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with a solution such as methanol (B129727) or a methanol/acetic acid mixture.
-
Stain with 0.5% crystal violet solution for approximately 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group. The surviving fraction is calculated as: (number of colonies formed after treatment) / (number of cells seeded x plating efficiency).
Animal Models of Brain Metastasis with Efaproxiral and Radiotherapy
Animal models are crucial for evaluating the in vivo efficacy of Efaproxiral. The following is a general protocol for a breast cancer brain metastasis model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Brain-tropic breast cancer cell line (e.g., 4T1BR5, MDA-MB-231BR)
-
Efaproxiral for injection
-
Small animal irradiator
-
In vivo imaging system (e.g., for bioluminescence or fluorescence)
-
Anesthetics
Protocol:
-
Cell Preparation: Culture and harvest brain-tropic cancer cells engineered to express a reporter gene (e.g., luciferase). Resuspend a known number of viable cells in sterile PBS.
-
Tumor Cell Inoculation: Anesthetize the mice and inject the cell suspension via the intracardiac or intracarotid route to induce brain metastases.
-
Metastasis Monitoring: Monitor the development of brain metastases using non-invasive imaging.
-
Treatment:
-
Once brain metastases are established, randomize the mice into treatment groups (e.g., vehicle control, Efaproxiral alone, radiation alone, Efaproxiral + radiation).
-
Administer Efaproxiral (e.g., via intravenous injection) at a predetermined time before irradiation.
-
Deliver a prescribed dose of radiation to the whole brain or stereotactically to the tumor.
-
-
Outcome Assessment:
-
Continue to monitor tumor burden via imaging.
-
Monitor the health and survival of the mice.
-
At the end of the study, euthanize the mice and harvest the brains for histological analysis.
-
EPR Oximetry for Tumor Oxygenation
Electron Paramagnetic Resonance (EPR) oximetry is a technique used to measure the partial pressure of oxygen (pO2) in tissues.
Materials:
-
Animal model with established brain tumors
-
EPR spectrometer
-
Oxygen-sensitive probe (e.g., lithium phthalocyanine (B1677752) crystals)
-
Efaproxiral solution
Protocol:
-
Probe Implantation: Surgically implant the oxygen-sensitive probe into the tumor and, for comparison, in normal brain tissue.
-
Baseline Measurement: Obtain a baseline EPR measurement of tumor and normal tissue pO2.
-
Efaproxiral Administration: Administer Efaproxiral intravenously.
-
Serial Measurements: Acquire EPR measurements at regular intervals following Efaproxiral administration to monitor the change in pO2 over time.
-
Data Analysis: Analyze the EPR signal to determine the pO2 at each time point, allowing for the quantification of the timing and magnitude of Efaproxiral-induced changes in tumor oxygenation.
Signaling Pathways
The primary signaling event initiated by Efaproxiral is the increased availability of molecular oxygen in the tumor microenvironment. This directly impacts the efficacy of radiation therapy, which relies on oxygen to "fix" DNA damage. Furthermore, alleviating hypoxia can influence various downstream signaling pathways that are regulated by the cellular oxygen status. The most well-documented of these is the HIF-1α pathway. Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glycolysis, and cell survival, which can contribute to radioresistance. A preclinical study has shown that Efaproxiral can down-regulate HIF-1α expression, suggesting a potential molecular mechanism for its radiosensitizing effect beyond the direct oxygen effect.
Conclusion
Efaproxiral represents a targeted approach to overcoming hypoxia-induced radioresistance in brain metastases. Both preclinical and clinical studies have provided evidence for its ability to increase tumor oxygenation and enhance the efficacy of radiation therapy, particularly in brain metastases originating from breast cancer. The provided protocols and data summaries serve as a resource for researchers and drug development professionals interested in further investigating the potential of Efaproxiral and similar compounds in the treatment of brain metastases. Future research should focus on elucidating the detailed downstream molecular consequences of Efaproxiral-mediated tumor reoxygenation and on identifying predictive biomarkers to select patients most likely to benefit from this therapeutic strategy.
References
- 1. Efaproxiral (RSR13) plus oxygen breathing increases the therapeutic ratio of carboplatin in EMT6 mouse mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efaproxiral: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efaproxiral: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effect of Efaproxiral and Carboplatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic anti-tumor effects observed with the combination of Efaproxiral and carboplatin (B1684641). Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this therapeutic strategy.
Introduction
Efaproxiral (RSR13) is a synthetic small molecule that acts as an allosteric modifier of hemoglobin.[1] By binding non-covalently to hemoglobin, Efaproxiral decreases its oxygen-binding affinity, leading to an increased release of oxygen into tissues.[2] In the context of oncology, this mechanism is leveraged to counteract the hypoxic microenvironment characteristic of many solid tumors. Tumor hypoxia is a major contributor to resistance to both radiotherapy and chemotherapy. By increasing tumor oxygenation, Efaproxiral can sensitize cancer cells to the cytotoxic effects of treatments like carboplatin.
Carboplatin is a platinum-based alkylating agent widely used in the treatment of various cancers. Its mechanism of action involves the formation of platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cell death.[3] The efficacy of platinum-based drugs can be compromised in hypoxic conditions. Therefore, the combination of Efaproxiral and carboplatin presents a promising synergistic approach to enhance anti-tumor activity. Preclinical studies have demonstrated that the co-administration of Efaproxiral with carboplatin significantly increases the anti-neoplastic effects of carboplatin without a concomitant increase in host toxicity, suggesting an improved therapeutic ratio.[1]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effect of Efaproxiral and carboplatin in EMT6 mouse mammary tumors.
Table 1: In Vivo Tumor Cell Survival after Treatment with Carboplatin and Efaproxiral
| Treatment Group | Surviving Fraction (Mean ± SE) |
| Control | 1.0 ± 0.1 |
| Carboplatin (100 µg/g) | 0.12 ± 0.02 |
| Carboplatin (100 µg/g) + O₂ Breathing | 0.08 ± 0.01 |
| Carboplatin (100 µg/g) + Efaproxiral (150 µg/g) + O₂ Breathing | 0.03 ± 0.01 |
Data adapted from a study using a clonogenic assay to assess EMT6 tumor cell survival in BALB/c Rw mice.[1]
Table 2: Tumor Growth Delay in Mice Treated with Carboplatin and Efaproxiral
| Treatment Group | Tumor Growth Delay (Days) |
| Carboplatin (100 µg/g) | 5.2 |
| Carboplatin (100 µg/g) + O₂ Breathing (5 hours post-treatment) | 6.8 |
| Carboplatin (100 µg/g) + Efaproxiral (150 µg/g) + O₂ Breathing (5 hours post-treatment) | 9.5 |
Data represents the time for tumors to grow to a specified volume in EMT6 tumor-bearing BALB/c Rw mice.
Signaling Pathways and Mechanisms of Action
The synergistic effect of Efaproxiral and carboplatin is primarily attributed to the alleviation of tumor hypoxia by Efaproxiral, which enhances the DNA-damaging effects of carboplatin.
Caption: Mechanism of Synergistic Action.
Experimental Workflows
The following diagram illustrates a typical workflow for a preclinical study evaluating the synergy between Efaproxiral and carboplatin.
References
Troubleshooting & Optimization
Efaproxiral sodium solubility issues and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with efaproxiral (B1662174) sodium. It addresses common solubility issues and offers practical solutions, troubleshooting guides, and frequently asked questions to facilitate successful experimentation.
Troubleshooting Guide
This guide is designed to help you resolve common solubility challenges encountered during your experiments with efaproxiral sodium.
Q1: My this compound is not dissolving in water at the desired concentration. What should I do?
A1: this compound has good but limited solubility in aqueous solutions. If you are facing dissolution issues, consider the following steps:
-
Gentle Heating: Gently warm the solution. As with many compounds, increasing the temperature can enhance solubility.
-
Sonication: Use a sonicator to provide mechanical agitation, which can help break down powder agglomerates and facilitate dissolution.[1]
-
pH Adjustment: Although not explicitly detailed in the provided literature for efaproxiral, adjusting the pH of the aqueous solution can sometimes improve the solubility of ionizable compounds. This should be explored systematically, keeping in mind the stability of the compound.
-
Use of Co-solvents: For higher concentrations, consider preparing a stock solution in an organic solvent like DMSO and then diluting it into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
Q2: I observed precipitation or phase separation after preparing my this compound solution. How can I resolve this?
A2: Precipitation or phase separation can occur, especially when preparing complex formulations. Here are some potential solutions:
-
Re-dissolution: Gentle heating and/or sonication can be used to re-dissolve the precipitate.[1]
-
Formulation Optimization: The choice of solvents and excipients is crucial. For in vivo studies, specific formulations have been developed to maintain this compound in solution. Consider using one of the established protocols involving co-solvents and surfactants (see Experimental Protocols section).
-
Order of Addition: When preparing formulations with multiple components, the order of addition can be critical. It is often recommended to dissolve this compound in the primary solvent (e.g., DMSO) first before adding other components.[1]
Q3: I am preparing a formulation for in vivo administration and need to achieve a concentration higher than what is soluble in saline alone. What are my options?
A3: For in vivo applications requiring higher concentrations, several formulation strategies using excipients have been reported. These typically involve creating a more complex vehicle to improve solubility and stability. Examples include:[1]
-
A mixture of DMSO, PEG300, Tween-80, and saline.
-
A formulation containing DMSO and SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.
-
A combination of DMSO and corn oil for lipid-based formulations.
Detailed protocols for these formulations are provided in the Experimental Protocols section.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: The solubility of this compound in several common solvents is summarized in the table below. Please note that "≥" indicates that the saturation point was not reached at that concentration.
Q2: Are there any specific handling recommendations for preparing this compound solutions?
A2: Yes, for optimal results:
-
Use Fresh Solvents: For hygroscopic solvents like DMSO, it is recommended to use a fresh, unopened bottle, as absorbed moisture can significantly impact solubility.[1][2]
-
Sterilization: If you are preparing an aqueous stock solution for cell culture or other sterile applications, it should be filter-sterilized using a 0.22 μm filter after dissolution.[1]
-
Storage: Store stock solutions appropriately. For instance, in-solvent stocks are typically stored at -80°C for up to 6 months or -20°C for up to 1 month.[2][3] Always refer to the supplier's datasheet for specific storage recommendations.
Q3: What are some common excipients used to formulate this compound?
A3: Common excipients used to improve the solubility and stability of this compound for in vivo use include:[1]
-
Co-solvents: DMSO, PEG300
-
Surfactants: Tween-80
-
Complexing Agents: SBE-β-CD (sulfobutylether-β-cyclodextrin)
-
Vehicles for Suspension: Corn Oil, CMC-NA (carboxymethylcellulose sodium)[2]
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥ 35 mg/mL | [3] |
| DMSO | ≥ 39 mg/mL | [1] |
| DMSO | 73 mg/mL | [2] |
| Water | ≥ 30 mg/mL | [3] |
| Water | ≥ 33.33 mg/mL | [1] |
| Water | 73 mg/mL | [2] |
| Ethanol | 73 mg/mL | [2] |
Experimental Protocols
Below are detailed methodologies for preparing this compound formulations for research purposes, based on available data.[1]
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol is suitable for achieving a concentration of at least 2.08 mg/mL.
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Add PEG300: To 100 μL of the DMSO stock solution, add 400 μL of PEG300 and mix thoroughly.
-
Add Tween-80: Add 50 μL of Tween-80 to the mixture and mix until uniform.
-
Add Saline: Add 450 μL of saline to bring the total volume to 1 mL. Mix until a clear solution is obtained.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This protocol is also suitable for achieving a concentration of at least 2.08 mg/mL.
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Prepare SBE-β-CD Solution: Prepare a 20% solution of SBE-β-CD in saline.
-
Combine: To 100 μL of the DMSO stock solution, add 900 μL of the 20% SBE-β-CD in saline solution. Mix thoroughly until a clear solution is formed.
Protocol 3: DMSO/Corn Oil Formulation
This protocol is for preparing a lipid-based formulation, also achieving a concentration of at least 2.08 mg/mL.
-
Prepare a Stock Solution: Dissolve this compound in DMSO to make a concentrated stock solution (e.g., 20.8 mg/mL).
-
Combine: Add 100 μL of the DMSO stock solution to 900 μL of corn oil. Mix thoroughly to ensure a uniform solution. Note that this may result in a clear solution or a fine suspension depending on the final concentration and specific properties of the corn oil used.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Troubleshooting precipitation of this compound.
References
Technical Support Center: Efaproxiral Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Efaproxiral. The information is designed to address specific issues that may arise during experiments and to aid in overcoming suboptimal responses to treatment.
Frequently Asked Questions (FAQs)
Q1: What is Efaproxiral and what is its primary mechanism of action?
Efaproxiral (also known as RSR13) is a synthetic, small-molecule allosteric modifier of hemoglobin.[1][2] Its primary function is to bind non-covalently and reversibly to deoxyhemoglobin, stabilizing the tense (T-state) conformation. This stabilization reduces hemoglobin's affinity for oxygen, leading to an increased release of oxygen into tissues.[3][4][5] In the context of cancer therapy, this enhanced oxygen delivery is intended to alleviate tumor hypoxia, a condition known to contribute to resistance to radiation therapy. By increasing oxygen levels in hypoxic tumor tissues, Efaproxiral acts as a radiosensitizer, making cancer cells more susceptible to the cytotoxic effects of radiation.
Q2: We are observing a weaker than expected radiosensitizing effect in our preclinical model. What could be the cause?
A suboptimal response to Efaproxiral, which can be considered a form of treatment "resistance," is often linked to insufficient drug concentration in the red blood cells (E-RBC). Clinical and preclinical studies have demonstrated a clear dose-response relationship, with higher E-RBC levels correlating with a greater pharmacodynamic effect (a rightward shift in the hemoglobin-oxygen dissociation curve, measured as an increase in p50) and improved efficacy. A target E-RBC concentration of ≥483 μg/mL has been associated with a significant survival benefit in clinical trials. Factors that can contribute to lower-than-expected E-RBC levels include:
-
Inadequate Dosing: Ensure the administered dose is within the therapeutic range. Preclinical studies have used various dosing regimens, while clinical trials have typically used 75 or 100 mg/kg.
-
Individual Pharmacokinetic Variability: Factors such as body weight and potentially primary tumor type can influence drug distribution and clearance.
-
Drug Formulation and Administration: Issues with the formulation's stability or improper administration can lead to reduced bioavailability.
Q3: How can we monitor the pharmacodynamic effect of Efaproxiral in our experiments?
The primary pharmacodynamic effect of Efaproxiral is the change in hemoglobin's oxygen-binding affinity. This can be assessed by measuring the p50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. An increase in p50 indicates a rightward shift in the oxygen-hemoglobin dissociation curve and reduced oxygen affinity. This can be measured ex vivo from blood samples using techniques like multipoint tonometry.
Additionally, the direct effect of increased oxygen delivery to the tumor can be measured in vivo. Several techniques are available to assess tumor oxygenation:
-
Electron Paramagnetic Resonance (EPR) Oximetry: This technique provides direct and repeated quantitative measurements of the partial pressure of oxygen (pO2) in tissues.
-
Hypoxia Markers: The use of chemical markers like pimonidazole (B1677889) or EF5, which are reductively activated in hypoxic cells and can be detected by immunohistochemistry, allows for the visualization and quantification of hypoxic regions within the tumor.
Q4: Are there any known drug interactions with Efaproxiral that we should be aware of?
While comprehensive drug-drug interaction studies are limited in the public domain, it is important to consider the potential for interactions. Efaproxiral has been associated with an increased risk of methemoglobinemia when combined with certain drugs. Some of the drug classes to be mindful of include:
-
Local anesthetics (e.g., benzocaine, lidocaine)
-
Nitrates
-
Sulfonamides
It is advisable to review the full prescribing information and consult relevant pharmacological databases for a comprehensive list of potential drug interactions before co-administering any other compounds with Efaproxiral in your experimental models.
Troubleshooting Guides
Issue 1: Suboptimal Efaproxiral Concentration in Red Blood Cells (E-RBC)
Symptoms:
-
Lack of significant increase in tumor oxygenation post-treatment.
-
Minimal to no enhancement of radiation therapy efficacy.
-
Measured E-RBC levels are below the target of 483 μg/mL.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inadequate Dosing | Review the dosing protocol and ensure it aligns with established effective doses from preclinical or clinical studies (e.g., 75-100 mg/kg). Consider a dose-escalation study in your model to determine the optimal dose for achieving the target E-RBC. |
| Variability in Drug Metabolism/Clearance | If possible, stratify experimental animals by body weight, as this has been shown to influence drug exposure. Monitor E-RBC levels in individual animals to assess for outliers. |
| Formulation Instability | Prepare Efaproxiral solutions fresh before each use according to the manufacturer's instructions. Ensure proper storage conditions (temperature, light protection) for the stock compound. |
| Improper Administration | For intravenous administration, ensure the full dose is delivered and that there is no leakage at the injection site. Verify the patency of the catheter or vein. |
| HPLC Assay Issues | If you are measuring E-RBC in-house, validate your HPLC method. Use a validated protocol and ensure proper sample collection, storage, and preparation. Refer to the HPLC troubleshooting section in the experimental protocols below. |
Issue 2: Inconsistent or No Measurable Increase in Tumor Oxygenation
Symptoms:
-
EPR oximetry or other methods show no significant change in tumor pO2 after Efaproxiral administration.
-
Despite achieving adequate E-RBC levels, the desired biological effect is not observed.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Tumor Microenvironment Factors | The tumor microenvironment is complex and can influence the response to radiosensitizers. Factors such as aberrant vasculature, high interstitial fluid pressure, and the presence of immunosuppressive cells can limit the efficacy of reoxygenation. Consider characterizing the tumor microenvironment in your model to identify potential confounding factors. |
| Timing of Measurement | The peak effect of Efaproxiral on tumor oxygenation is time-dependent. Preclinical studies have shown maximum increases in pO2 between 22 and 60 minutes after administration. Ensure your measurements are taken within this window. |
| Model-Specific Differences | The degree of hypoxia can vary significantly between different tumor models. It is crucial to establish the baseline level of hypoxia in your specific model to accurately assess the effect of Efaproxiral. |
| Genetic Variations in Hemoglobin | While not specifically documented for Efaproxiral, it is theoretically possible that certain hemoglobin variants could have altered binding affinity for allosteric modulators. If working with a novel or genetically diverse animal model, this could be a consideration. |
Quantitative Data Summary
Table 1: Efaproxiral Dose and Red Blood Cell Concentration
| Dose | Mean E-RBC (μg/mL) |
| 75 mg/kg | 461.3 |
| 100 mg/kg | 581.1 |
Data from the REACH clinical trial.
Table 2: Effect of Efaproxiral on Tumor Oxygenation in a Preclinical Model
| Treatment | Change in Tumor pO2 (mmHg) | Time to Maximum Increase (minutes) |
| Efaproxiral | +8.4 to +43.4 | 22-31 |
Data from a study in C3H mice with RIF-1 tumors.
Experimental Protocols
Protocol 1: Measurement of Efaproxiral in Red Blood Cells (E-RBC) by HPLC
This protocol provides a general guideline. Specific parameters may need to be optimized for your equipment and reagents.
1. Sample Collection and Preparation: a. Collect whole blood samples in EDTA-containing tubes at the desired time points post-Efaproxiral administration. b. Centrifuge the blood at 1500 x g for 10 minutes at 4°C to separate plasma and red blood cells (RBCs). c. Carefully remove and discard the plasma and buffy coat. d. Wash the RBC pellet twice with cold phosphate-buffered saline (PBS). e. Lyse the RBCs by adding a known volume of ice-cold deionized water. f. Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) and vortexing. g. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. h. Transfer the supernatant to a clean tube for HPLC analysis.
2. HPLC Conditions (Example):
- Column: C18 reverse-phase column
- Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., phosphate (B84403) buffer).
- Flow Rate: 1.0 mL/min
- Detection: UV spectrophotometer at a wavelength determined by the absorption maximum of Efaproxiral.
- Standard Curve: Prepare a standard curve using known concentrations of Efaproxiral in a matrix matched to the samples.
3. HPLC Troubleshooting:
| Problem | Possible Cause | Solution |
| Peak Tailing | Column degradation, improper mobile phase pH | Use a guard column, replace the analytical column, adjust mobile phase pH. |
| Ghost Peaks | Contamination in the injector or column | Flush the system with a strong solvent, clean the injector. |
| Variable Retention Times | Fluctuation in mobile phase composition, temperature changes | Ensure proper mobile phase mixing, use a column oven. |
Protocol 2: Measurement of Tumor Hypoxia using Pimonidazole
1. Administration of Pimonidazole: a. Prepare a solution of pimonidazole hydrochloride in sterile saline (e.g., 30 mg/mL). b. Inject the tumor-bearing animal with pimonidazole (e.g., 60 mg/kg) via an appropriate route (e.g., intravenous or intraperitoneal). c. Allow the pimonidazole to circulate and form adducts in hypoxic tissues for a specific duration (e.g., 60-90 minutes).
2. Tissue Collection and Processing: a. Euthanize the animal and excise the tumor. b. Fix the tumor in 10% neutral buffered formalin or snap-freeze in liquid nitrogen for cryosectioning. c. Process the fixed tissue and embed in paraffin (B1166041), or prepare frozen sections.
3. Immunohistochemistry (IHC): a. Deparaffinize and rehydrate paraffin sections, or fix frozen sections. b. Perform antigen retrieval if necessary (for formalin-fixed tissues). c. Block non-specific binding sites using a suitable blocking solution. d. Incubate the sections with a primary antibody that recognizes pimonidazole adducts (e.g., a FITC-conjugated monoclonal antibody). e. If using an unconjugated primary antibody, follow with an appropriate labeled secondary antibody. f. Develop the signal using a suitable detection system (e.g., DAB for chromogenic detection or a fluorescent secondary antibody). g. Counterstain with a nuclear stain (e.g., hematoxylin (B73222) or DAPI). h. Mount and coverslip the slides.
4. Analysis: a. Acquire images of the stained sections using a microscope. b. Quantify the hypoxic fraction by measuring the percentage of the tumor area that is positive for pimonidazole staining using image analysis software.
Visualizations
Caption: Efaproxiral's mechanism of action.
Caption: Troubleshooting workflow for suboptimal response.
References
- 1. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A New EPR oximetry protocol to estimate the tissue oxygen consumption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor Microenvironment as a Regulator of Radiation Therapy: New Insights into Stromal-Mediated Radioresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Efaproxiral stability and storage best practices
This technical support center is designed to assist researchers, scientists, and drug development professionals in utilizing Efaproxiral effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and storage of Efaproxiral.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Efaproxiral powder and stock solutions?
A1: Proper storage is crucial to maintain the integrity of Efaproxiral. The following conditions are recommended based on supplier data sheets.[1]
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from moisture. |
| Stock Solution in DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, moisture-free DMSO. |
| Stock Solution in DMSO | -20°C | 1 month | Suitable for short-term storage. |
Q2: What is the solubility of Efaproxiral?
A2: Efaproxiral has the following solubility:
| Solvent | Concentration | Molarity | Notes |
| DMSO | 73 mg/mL | 200.89 mM | Moisture can reduce solubility.[1] |
Q3: Is Efaproxiral sensitive to light?
Q4: How should I prepare aqueous solutions of Efaproxiral for in vitro experiments?
A4: Due to its limited aqueous solubility, preparing aqueous solutions of Efaproxiral requires care. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be serially diluted into your aqueous experimental medium (e.g., buffer, cell culture media) to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q5: Can I expect precipitation when diluting my DMSO stock solution into an aqueous buffer?
A5: Yes, precipitation is a potential issue when diluting a concentrated organic stock solution into an aqueous medium. This is due to a phenomenon known as "solvent-shift" precipitation. To minimize this, add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This facilitates rapid dispersion and reduces the likelihood of precipitation.
Troubleshooting Guides
Issue 1: Efaproxiral powder is difficult to dissolve.
-
Possible Cause: The compound may have absorbed moisture, which can affect its solubility in organic solvents like DMSO.[1]
-
Solution:
-
Ensure you are using fresh, anhydrous DMSO.
-
Warm the solution gently (e.g., to 37°C) and vortex or sonicate to aid dissolution.
-
If the powder still does not dissolve, it may have degraded. It is advisable to use a fresh vial of the compound.
-
Issue 2: A precipitate forms in my aqueous working solution.
-
Possible Cause 1: Exceeded aqueous solubility. The final concentration of Efaproxiral in your aqueous medium may be above its solubility limit.
-
Solution: Decrease the final concentration of Efaproxiral. If a higher concentration is required, consider using a solubilizing agent, but be sure to validate its compatibility with your experimental setup.
-
-
Possible Cause 2: pH of the buffer. The pH of your aqueous solution can influence the solubility of Efaproxiral.
-
Solution: Check the pH of your buffer. While specific data for Efaproxiral is limited, for many compounds, adjusting the pH can improve solubility. You may need to empirically test a range of pH values to find the optimal condition for your experiment.
-
-
Possible Cause 3: Incompatibility with buffer components. Certain salts or other components in your buffer could be causing Efaproxiral to precipitate.
-
Solution: If you suspect buffer incompatibility, try preparing your Efaproxiral solution in a different buffer system (e.g., switch from a phosphate-based buffer to a TRIS-based buffer, or vice versa) after verifying the new buffer is suitable for your experiment.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause 1: Degradation of Efaproxiral stock solution. Repeated freeze-thaw cycles or improper storage can lead to the degradation of Efaproxiral in your stock solution.
-
Solution: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing. Always store stock solutions at the recommended temperature.[1]
-
-
Possible Cause 2: Instability in experimental media. Efaproxiral may not be stable in your cell culture media or buffer over the duration of your experiment.
-
Solution: Prepare fresh working solutions of Efaproxiral immediately before each experiment. If the experiment is long, you may need to replenish the Efaproxiral-containing medium at regular intervals.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for Efaproxiral
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2]
Objective: To identify potential degradation products and pathways for Efaproxiral under various stress conditions.
Methodology:
-
Preparation of Efaproxiral Stock Solution: Prepare a 1 mg/mL stock solution of Efaproxiral in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the powdered Efaproxiral in a hot air oven at 105°C for 24 hours.
-
Photodegradation: Expose the powdered Efaproxiral and a solution of Efaproxiral to UV light (254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products.
Objective: To develop an HPLC method to assess the stability of Efaproxiral.
Methodology:
-
Chromatographic System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (determined by UV scan of Efaproxiral).
-
Column Temperature: 30°C.
-
-
Method Validation:
-
Inject the stressed samples from the forced degradation study to ensure the method can separate the main peak of Efaproxiral from all degradation product peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: A general workflow for preparing and using Efaproxiral in experiments, with key troubleshooting points.
Caption: A workflow diagram for conducting forced degradation studies on Efaproxiral to assess its stability.
References
Efaproxiral In Vivo Experiments: A Technical Support Resource
Welcome to the technical support center for Efaproxiral in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during preclinical studies with Efaproxiral.
Frequently Asked Questions (FAQs)
Q1: What is Efaproxiral and what is its primary mechanism of action?
A1: Efaproxiral (also known as RSR13) is a synthetic small molecule that acts as an allosteric modifier of hemoglobin.[1][2][3] Its primary mechanism of action is to bind reversibly to hemoglobin, stabilizing the deoxyhemoglobin conformation. This reduces hemoglobin's affinity for oxygen, leading to an enhanced release of oxygen into tissues.[1][3] This property makes it a potent radiosensitizer, as it can increase oxygen levels in hypoxic tumor tissues, which are typically resistant to radiation therapy.[2]
Q2: What are the common animal models used for in vivo studies with Efaproxiral?
A2: Based on published literature, the most common animal models for Efaproxiral in vivo studies are mice and rats.[1][2] Specific strains mentioned include BALB/c Rw mice for studying mammary tumors and Fisher 344 rats for intracranial tumor models. The choice of model often depends on the tumor type being investigated and the specific research question.
Q3: How is Efaproxiral typically formulated and administered in animal studies?
A3: Efaproxiral sodium is soluble in water, ethanol, and DMSO.[3] For in vivo experiments, it is often formulated as an injectable solution. While specific vehicle compositions are not always detailed in publications, a common approach for intravenous administration would be to dissolve Efaproxiral in a sterile, biocompatible vehicle such as saline or a buffered solution. One study in rats describes intravenous injection over 15 minutes.[1]
Q4: What is a typical dosage range for Efaproxiral in preclinical in vivo experiments?
A4: Dosages in preclinical studies have varied. For instance, a study in rats with intracranial tumors used a dose of 150 mg/kg injected intravenously.[1] Clinical trials in humans have explored doses up to 100 mg/kg/day.[4] Dose determination for a specific preclinical study should be based on pilot dose-range finding and toxicity studies to establish a maximum tolerated dose (MTD).
Q5: How can I monitor the pharmacodynamic effect of Efaproxiral in my animal model?
A5: The primary pharmacodynamic effect of Efaproxiral is an increase in tissue oxygenation. This can be monitored in real-time using techniques like Electron Paramagnetic Resonance (EPR) oximetry with implantable oxygen sensors (e.g., lithium phthalocyanine (B1677752) crystals) to measure tumor pO2.[1][2] Non-invasive methods like blood oxygenation level-dependent magnetic resonance imaging (BOLD-MRI) can also be considered. Another key pharmacodynamic marker is the shift in the hemoglobin oxygen dissociation curve (p50).
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their in vivo experiments with Efaproxiral.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no significant increase in tumor oxygenation. | 1. Inadequate Dose: The administered dose of Efaproxiral may be too low to elicit a significant pharmacodynamic effect in the specific animal model or tumor type. 2. Suboptimal Timing of Measurement: The peak effect of Efaproxiral on tumor oxygenation has a specific time window. Measurements taken too early or too late may miss the effect. 3. Formulation/Solubility Issues: The drug may not be fully dissolved or may have precipitated out of solution, leading to a lower effective dose being administered. 4. Animal-to-Animal Variability: There can be significant physiological variability between individual animals. | 1. Dose Escalation Study: Conduct a pilot study with a range of doses to determine the optimal dose for your model. 2. Time-Course Experiment: Perform a time-course study to identify the time of maximum pO2 increase after Efaproxiral administration. Studies have shown maximum increases between 22-60 minutes post-injection.[1][2] 3. Formulation Check: Ensure the formulation is clear and free of precipitates before injection. Confirm the solubility of your specific batch of Efaproxiral in the chosen vehicle. Freshly prepare solutions for each experiment. 4. Increase Sample Size: A larger number of animals per group can help to account for biological variability. |
| Signs of acute toxicity in animals post-injection (e.g., respiratory distress, lethargy). | 1. Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD) for the specific species and strain. 2. Rapid Injection Rate: A rapid intravenous injection can lead to acute adverse effects. 3. Vehicle-Related Toxicity: The vehicle used for formulation may be causing adverse reactions. | 1. MTD Study: Perform a maximum tolerated dose study to establish a safe dose for your experimental conditions. 2. Slower Infusion: Administer the Efaproxiral solution as a slow infusion rather than a rapid bolus. One study in rats used a 15-minute infusion.[1] 3. Vehicle Control Group: Always include a vehicle-only control group to assess any effects of the formulation vehicle itself. |
| Precipitation of Efaproxiral in the formulation. | 1. Poor Solubility in the Chosen Vehicle: this compound has good solubility in water, DMSO, and ethanol, but the specific salt form and purity can affect this.[3] 2. Storage Issues: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles) can lead to degradation and precipitation. | 1. Vehicle Optimization: Test different biocompatible vehicles to find one that ensures complete dissolution and stability. The use of fresh DMSO is recommended for initial solubilization.[3] For in vivo use, further dilution in a suitable vehicle like saline is necessary. 2. Proper Storage: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store as recommended by the supplier (e.g., -20°C for powder, -80°C for stock solutions in solvent).[3] |
| Variability in tumor growth rates affecting experimental outcomes. | 1. Inconsistent Tumor Implantation: Variations in the number of cells injected, injection site, or technique can lead to different tumor growth rates. 2. Animal Health Status: Underlying health issues in the animals can impact tumor growth. | 1. Standardized Implantation Protocol: Develop and strictly follow a standardized protocol for tumor cell implantation. 2. Monitor Animal Health: Closely monitor the health of the animals throughout the experiment. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies with Efaproxiral.
Table 1: Preclinical In Vivo Efficacy of Efaproxiral
| Animal Model | Tumor Type | Efaproxiral Dose | Key Findings | Reference |
| C3H Mice | RIF-1 Tumors | Not specified | Increased tumor oxygenation by 8.4 to 43.4 mmHg within 5 days. | [2] |
| BALB/c Rw Mice | EMT6 Tumors | Not specified | Reduced the radiobiological hypoxic fraction from 24% to 9% when combined with oxygen breathing. | [3] |
| Fisher 344 Rats | 9L Intracranial Tumors | 150 mg/kg (IV) | Significantly increased tumor pO2, with maximum increases occurring 53-60 minutes after injection. | [1] |
Table 2: Clinical Dosing and Pharmacokinetics of Efaproxiral
| Population | Efaproxiral Dose | Mean E-RBC Concentration | Key Findings | Reference |
| Patients with brain metastases | 100 mg/kg | 581.1 µg/ml | Higher Efaproxiral exposure was associated with improved survival. | [4] |
| Patients with brain metastases | 75 mg/kg | 461.3 µg/ml | A target E-RBC concentration of approximately 483 µg/ml was associated with a therapeutic p50 shift. | [4] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Efaproxiral-Induced Tumor Oxygenation in a Murine Xenograft Model using EPR Oximetry
1. Animal Model and Tumor Implantation:
- Use an appropriate mouse strain (e.g., athymic nude mice) for the xenograft model.
- Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Implantation of Oxygen-Sensing Probes:
- Anesthetize the tumor-bearing mice.
- Implant one or more EPR oxygen-sensing probes (e.g., lithium phthalocyanine crystals) directly into the tumor tissue.
- Allow the mice to recover for at least 24 hours before starting the experiment.
3. Efaproxiral Formulation and Administration:
- Prepare a fresh, sterile solution of this compound in a suitable vehicle (e.g., saline). The concentration should be calculated based on the desired dose and a reasonable injection volume.
- Administer the Efaproxiral solution intravenously (e.g., via tail vein injection) as a slow bolus or infusion.
4. EPR Oximetry Measurements:
- Acquire baseline tumor pO2 measurements using the EPR spectrometer before Efaproxiral administration.
- After administration, perform repeated pO2 measurements at regular intervals (e.g., every 5-10 minutes) for a duration sufficient to capture the peak effect and return to baseline (e.g., 90-120 minutes).
5. Data Analysis:
- Analyze the EPR spectra to calculate the tumor pO2 at each time point.
- Plot the change in tumor pO2 over time to determine the magnitude and kinetics of Efaproxiral-induced tumor oxygenation.
Visualizations
Caption: Mechanism of Efaproxiral-induced tumor radiosensitization.
Caption: Experimental workflow for assessing tumor oxygenation.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Increased oxygenation of intracranial tumors by efaproxyn (efaproxiral), an allosteric hemoglobin modifier: In vivo EPR oximetry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of Efaproxyn (efaproxiral) on subcutaneous RIF-1 tumor oxygenation and enhancement of radiotherapy-mediated inhibition of tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efaproxiral Therapeutic Ratio Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Efaproxiral. The focus is on addressing common experimental challenges to help improve the therapeutic ratio of this allosteric hemoglobin modifier.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Efaproxiral and how does it improve the therapeutic ratio in cancer therapy?
Efaproxiral is a synthetic small molecule that acts as an allosteric modifier of hemoglobin.[1][2] It binds non-covalently to the central water cavity of the hemoglobin tetramer, stabilizing the tense (T) or deoxygenated state.[3] This action reduces the binding affinity of hemoglobin for oxygen, resulting in a rightward shift of the hemoglobin oxygen dissociation curve.[4] Consequently, more oxygen is released from red blood cells into peripheral tissues.[4]
In the context of cancer therapy, particularly radiation therapy, this enhanced oxygen delivery targets hypoxic (low oxygen) tumor microenvironments. Tumor hypoxia is a major contributor to radioresistance. By increasing tumor oxygenation, Efaproxiral sensitizes hypoxic cancer cells to the cytotoxic effects of radiation, thereby enhancing the efficacy of the treatment. The therapeutic ratio is improved by selectively increasing the radiation sensitivity of tumor tissue without a corresponding increase in the radiosensitivity of well-oxygenated normal tissues.
Q2: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider when designing experiments with Efaproxiral?
The key PK/PD parameters for Efaproxiral are its concentration in red blood cells (E-RBC) and the resulting change in the partial pressure of oxygen at which hemoglobin is 50% saturated (p50). A dose-dependent relationship exists between the administered dose of Efaproxiral, the E-RBC, and the shift in p50.
| Parameter | Description | Key Considerations |
| Efaproxiral Red Blood Cell Concentration (E-RBC) | The concentration of Efaproxiral within erythrocytes. It is a critical determinant of the pharmacodynamic effect. | A target E-RBC of approximately 483 µg/mL has been associated with a clinically significant p50 shift. |
| p50 Shift | The increase in the partial pressure of oxygen required to achieve 50% hemoglobin saturation. This directly reflects the decreased oxygen binding affinity. | A target p50 increase of 10 mmHg is often sought to ensure a therapeutic benefit while maintaining adequate arterial oxygen saturation (≥90%). |
| Dosage | The amount of Efaproxiral administered. | Doses of 75 mg/kg and 100 mg/kg have been shown to frequently achieve the target p50 shift. |
| Infusion Rate | The speed at which Efaproxiral is administered intravenously. | Typically administered over 30-60 minutes. |
Troubleshooting Guides
Issue 1: Suboptimal Tumor Oxygenation Despite Efaproxiral Administration
Possible Cause 1: Insufficient Efaproxiral Dose or Exposure
-
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check the dose calculations based on the animal's body weight.
-
Measure E-RBC: If possible, quantify the Efaproxiral concentration in red blood cells to ensure adequate drug exposure. A target concentration of >483 µg/mL is often associated with a significant pharmacodynamic effect.
-
Dose Escalation: Consider a dose-escalation study to determine the optimal dose for the specific animal model and tumor type. Doses up to 150 mg/kg have been used in preclinical studies.
-
Possible Cause 2: Timing of Measurement Relative to Drug Administration
-
Troubleshooting Steps:
-
Review Pharmacokinetics: The peak effect of Efaproxiral on tissue oxygenation is not immediate. In preclinical models, the maximum increase in tumor pO2 was observed between 53 and 60 minutes after the start of infusion.
-
Time-Course Experiment: Conduct a time-course experiment to measure tumor oxygenation at multiple time points following Efaproxiral administration to identify the window of maximal effect.
-
Possible Cause 3: Inaccurate Measurement of Tumor Hypoxia
-
Troubleshooting Steps:
-
Method Validation: Ensure that the chosen method for measuring tumor hypoxia is validated and appropriate for the experimental setup.
-
Alternative Methods: Consider using complementary techniques to measure tumor oxygenation.
-
| Method | Principle | Advantages | Disadvantages |
| EPR Oximetry | Measures the partial pressure of oxygen (pO2) using an implanted paramagnetic sensor. | Allows for repeated, non-invasive measurements over time. | Requires implantation of a probe. |
| Polarographic Needle Electrodes | An invasive technique that directly measures pO2 in tissues. | Provides direct, quantitative pO2 measurements. | Invasive, can only be used in accessible tumors. |
| Hypoxia Markers (e.g., Pimonidazole, CAIX) | Immunohistochemical detection of markers that bind to or are expressed in hypoxic cells. | Provides spatial information about hypoxic regions. | Provides a snapshot in time, may not be quantitative. |
| PET Imaging with Hypoxia Tracers (e.g., 18F-FMISO) | Non-invasive imaging of the uptake of radiotracers that accumulate in hypoxic tissues. | Non-invasive, provides whole-tumor assessment. | Lower resolution compared to invasive methods. |
Issue 2: Excessive Systemic Hypoxemia in Experimental Animals
Possible Cause 1: High Dose of Efaproxiral
-
Troubleshooting Steps:
-
Monitor Oxygen Saturation: Continuously monitor peripheral oxygen saturation (SpO2) using pulse oximetry during and after Efaproxiral administration.
-
Dose Reduction: If significant hypoxemia is observed, consider reducing the dose of Efaproxiral. Dose reductions to 75 mg/kg or 50 mg/kg have been implemented in clinical trials to manage this side effect.
-
Possible Cause 2: Inadequate Supplemental Oxygen
-
Troubleshooting Steps:
-
Administer Supplemental Oxygen: Always administer supplemental oxygen concurrently with Efaproxiral.
-
Optimize Oxygen Delivery: Ensure the method of oxygen delivery (e.g., nose cone, anesthesia circuit) is efficient and provides a consistent flow of oxygen.
-
Experimental Protocols
Protocol 1: In Vivo Assessment of Efaproxiral-Induced Tumor Oxygenation using EPR Oximetry
-
Animal Model: Use a relevant tumor model (e.g., intracranial 9L gliosarcoma in Fischer 344 rats).
-
Implantation of Oxygen Sensor:
-
Anesthetize the animal.
-
Surgically implant a paramagnetic oxygen sensor (e.g., lithium phthalocyanine (B1677752) crystal) into the tumor and a contralateral site in normal brain tissue for comparison.
-
Allow for a recovery period of 7-10 days.
-
-
Baseline Measurement:
-
Anesthetize the animal and position it within the EPR spectrometer.
-
Obtain a baseline pO2 measurement.
-
-
Efaproxiral Administration:
-
Administer Efaproxiral (e.g., 150 mg/kg) intravenously over 15 minutes.
-
Concurrently, provide supplemental oxygen.
-
-
Post-Infusion Measurements:
-
Acquire pO2 measurements at regular intervals (e.g., every 10 minutes) for at least 60 minutes to capture the peak effect.
-
Continue monitoring until pO2 returns to baseline.
-
-
Data Analysis:
-
Calculate the change in pO2 from baseline at each time point for both tumor and normal tissue.
-
Determine the time to peak pO2 and the duration of the effect.
-
Protocol 2: Quantification of Efaproxiral in Red Blood Cells by HPLC
-
Sample Collection:
-
Collect whole blood samples at predetermined time points following Efaproxiral administration.
-
Separate red blood cells from plasma by centrifugation.
-
-
Sample Preparation:
-
Lyse the red blood cells.
-
Perform a protein precipitation step to remove hemoglobin and other proteins.
-
Extract Efaproxiral from the supernatant using a suitable organic solvent.
-
-
HPLC Analysis:
-
Use a validated reverse-phase HPLC method with UV detection.
-
Prepare a standard curve with known concentrations of Efaproxiral to quantify the concentration in the samples.
-
-
Data Analysis:
-
Calculate the E-RBC in µg/mL.
-
Correlate E-RBC with the administered dose and any observed pharmacodynamic effects.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Efaproxiral: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efaproxiral: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Efaproxiral
Welcome to the technical support center for Efaproxiral (also known as RSR13). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of Efaproxiral.
Frequently Asked Questions (FAQs)
Q1: What is Efaproxiral and what is its primary mechanism of action?
Efaproxiral is a synthetic, small-molecule allosteric modifier of hemoglobin.[1][2] Its primary mechanism of action is to bind non-covalently to hemoglobin, stabilizing the deoxyhemoglobin state. This reduces hemoglobin's affinity for oxygen, leading to an enhanced release of oxygen into tissues.[2] This action is particularly relevant in hypoxic environments, such as those found in solid tumors, making Efaproxiral a potent radiosensitizer.[1][2]
Q2: In what research areas is Efaproxiral primarily used?
Efaproxiral is predominantly investigated as a radiation-sensitizing agent in oncology research.[1] Its ability to increase oxygen levels in hypoxic tumor tissues can enhance the efficacy of radiation therapy.[1] Much of the clinical research has focused on its use as an adjunct to whole-brain radiation therapy (WBRT) for the treatment of brain metastases, particularly those originating from breast cancer.[1][2]
Q3: Why might I be seeing inconsistent results in my in vivo experiments with Efaproxiral?
Inconsistent results with Efaproxiral in animal models can stem from several factors:
-
Suboptimal Dosing and Bioavailability: Clinical studies have indicated that achieving a sufficient concentration of Efaproxiral in red blood cells (E-RBC) is critical for its efficacy. A target E-RBC of at least 483 µg/mL has been suggested to be necessary to see a therapeutic benefit.[3][4] Inconsistent delivery or rapid clearance in animal models could lead to variable E-RBC levels.
-
Tumor Model and Hypoxia Level: The efficacy of Efaproxiral is intrinsically linked to the presence of hypoxia. The choice of tumor model and its inherent level of hypoxia can significantly impact the observed effects. Results may vary between different tumor types and even between different implantation sites of the same tumor.
-
Formulation and Administration: The method of formulation and the route and speed of administration can affect the bioavailability and, consequently, the efficacy of Efaproxiral. For instance, precipitation of the compound upon administration can lead to lower effective doses.
Q4: Are there any known stability issues with Efaproxiral?
While specific public data on the stability of Efaproxiral under various laboratory conditions (e.g., different pH and temperatures) is limited, it is known that the formulated drug product for clinical trials was supplied by Baxter Healthcare as an injection.[1] As with many small molecules, stability can be affected by factors such as pH, temperature, and light exposure. It is recommended to prepare fresh solutions for each experiment and to store the compound under the conditions specified by the supplier.
Troubleshooting Guides
Problem 1: Low or No Enhancement of Radiation Response in In Vivo Models
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Step |
| Inadequate Efaproxiral Concentration in Red Blood Cells (E-RBC) | Increase the administered dose. Clinical trials have used doses of 75 mg/kg and 100 mg/kg.[3] Consider a dose-response study in your animal model to determine the optimal dose for achieving target E-RBC levels. A preclinical study in C3H mice with RIF-1 tumors demonstrated a significant increase in tumor oxygenation with Efaproxiral treatment.[5] |
| Poor Bioavailability Due to Formulation | Ensure the formulation is appropriate for the route of administration. For intravenous injection, ensure the compound is fully solubilized and stable in the chosen vehicle. Consider using a formulation that has been reported in other preclinical studies, if available. |
| Timing of Administration | In clinical trials, Efaproxiral was administered 30 minutes prior to whole brain radiation therapy.[6] Optimize the timing of Efaproxiral administration relative to radiation exposure in your model. A study in mice showed maximum increases in tumor oxygenation between 22-31 minutes after treatment.[5] |
| Tumor Model Not Sufficiently Hypoxic | Characterize the level of hypoxia in your tumor model. Efaproxiral's effect will be most pronounced in tumors with significant hypoxic regions. Consider using a different tumor model known for its hypoxia. |
Problem 2: High Variability in Results Between Animals
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent administration of the Efaproxiral formulation. For intravenous injections, ensure the full dose is delivered and that there is no leakage. |
| Biological Variability in Drug Metabolism | Animal-to-animal variation in metabolism can lead to different E-RBC concentrations. If possible, measure the E-RBC concentration in a subset of animals to correlate with the observed effects. |
| Variability in Tumor Growth and Hypoxia | Ensure tumors are of a consistent size and at a similar growth stage at the start of the experiment. Variability in tumor perfusion and the extent of hypoxia can lead to different responses. |
Experimental Protocols
Example In Vivo Study Protocol for Assessing Radiosensitization
This is a generalized protocol based on published research and may require optimization for your specific model.
-
Animal Model: C3H mice with subcutaneously implanted RIF-1 tumors.[5]
-
Efaproxiral Formulation: While a specific preclinical formulation is not detailed in the available literature, for intravenous administration, Efaproxiral could potentially be formulated in a vehicle such as a solution containing a solubilizing agent like DMSO, which is then diluted with a pharmaceutically acceptable carrier like saline or a buffered solution. It is crucial to perform preliminary studies to ensure the solubility and stability of the formulation and its tolerability in the animals.
-
Dosing: Based on clinical data, doses of 75 mg/kg or 100 mg/kg can be used as a starting point.[3]
-
Administration: Administer the Efaproxiral formulation via intravenous injection.
-
Timing: Administer Efaproxiral approximately 22-31 minutes before radiation.[5]
-
Radiation: Irradiate tumors with a clinically relevant dose of X-rays.
-
Oxygen Supplementation: During and after Efaproxiral administration and during radiation, provide supplemental oxygen to the animals.
-
Endpoint Measurement: Monitor tumor growth over time. A preclinical study observed significant tumor growth inhibition from day 3 to day 5 in mice treated with Efaproxiral plus radiation compared to radiation alone.[5]
Quantitative Data from Preclinical Study
| Treatment Group | Change in Tumor pO2 (mmHg) |
| Efaproxiral | +8.4 to +43.4 |
| Oxygen Breathing Alone | No significant change |
Data from a study in C3H mice with RIF-1 tumors.[5]
Visualizations
Signaling Pathway: Efaproxiral's Mechanism of Action
Caption: Mechanism of Efaproxiral in enhancing tumor oxygenation.
Experimental Workflow: In Vivo Radiosensitization Study
Caption: Workflow for a typical in vivo radiosensitization experiment.
References
- 1. Efaproxiral: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efaproxiral: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of Efaproxyn (efaproxiral) on subcutaneous RIF-1 tumor oxygenation and enhancement of radiotherapy-mediated inhibition of tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Managing potential side effects of Efaproxiral in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Efaproxiral in animal models. The information is designed to help manage potential side effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Efaproxiral?
Efaproxiral is a synthetic allosteric modifier of hemoglobin.[1][2][3] It binds non-covalently to hemoglobin, reducing its affinity for oxygen.[1][2][4] This facilitates the release of oxygen from red blood cells into tissues, thereby increasing tissue oxygenation.[1][5] This mechanism is primarily intended to increase the oxygen levels in hypoxic tumor tissues, making them more susceptible to radiation therapy.[3]
Q2: What is the most common potential side effect of Efaproxiral in animal models?
Based on its mechanism of action and clinical observations in humans, the most anticipated side effect is a dose-dependent reduction in systemic oxygen saturation, leading to hypoxemia (low blood oxygen levels).[6] This occurs because Efaproxiral promotes oxygen release from hemoglobin throughout the body, not just in the target tissue. While specific preclinical toxicology reports are not publicly detailed, the pharmacodynamic effect of the drug makes hypoxemia a primary consideration.[4][6]
Q3: What are other potential side effects to monitor for in animal models based on human clinical data?
Human clinical trials have identified a safety profile for Efaproxiral that includes nausea/vomiting, headache, hypotension/dizziness, infusion-related reactions, rash or allergic reactions, anemia, and renal dysfunction.[6] Researchers should be vigilant for analogous signs in animal models, such as changes in behavior (indicating nausea or dizziness), alterations in blood pressure and heart rate, skin reactions at the injection site, and changes in urine output or kidney function markers in blood tests.
Q4: Is supplemental oxygen necessary when administering Efaproxiral to animals?
Yes, due to the pharmacodynamic effect of Efaproxiral, it is highly recommended to administer supplemental oxygen to the animals during and after drug administration to maintain adequate systemic oxygen saturation.[6] In human clinical trials, all patients received supplemental oxygen.[6]
Q5: How can I monitor for hypoxemia in my animal models?
The most common and non-invasive method for monitoring blood oxygen levels in real-time is pulse oximetry.[1] Specialized pulse oximeters designed for small animals like mice and rats are available and can provide continuous measurements of oxygen saturation (SpO2) and heart rate.[1] These devices typically use a sensor placed on a paw, tail, or ear.
Troubleshooting Guides
Issue 1: Animal shows signs of hypoxemia (e.g., low SpO2 reading, cyanosis, lethargy, increased respiratory rate).
| Potential Cause | Troubleshooting Steps |
| Dose-dependent effect of Efaproxiral | 1. Administer Supplemental Oxygen: Immediately provide supplemental oxygen. The flow rate and delivery method may need to be adjusted based on the severity of the hypoxemia and the animal species. 2. Confirm Proper Oxygen Delivery: Ensure the oxygen delivery system is functioning correctly and the animal is receiving the intended oxygen concentration. 3. Dose Reduction: In subsequent experiments, consider reducing the dose of Efaproxiral. Dose reductions were permitted in human trials based on SpO2 levels. 4. Monitor Vital Signs: Continuously monitor SpO2, heart rate, and respiratory rate until the animal is stable. |
| Inadequate supplemental oxygen | 1. Increase Oxygen Flow Rate: Gradually increase the flow rate of supplemental oxygen. 2. Change Oxygen Delivery Method: If using a passive method like flow-by oxygen, switch to a more direct method like a facemask or nasal catheter to increase the fraction of inspired oxygen (FiO2). |
| Underlying respiratory condition in the animal | 1. Veterinary Assessment: Have the animal assessed by a veterinarian to rule out any underlying health issues. 2. Pre-screening: Implement a health screening protocol for all animals before their inclusion in studies. |
Issue 2: Animal exhibits signs of hypotension or dizziness (e.g., lethargy, ataxia, decreased activity).
| Potential Cause | Troubleshooting Steps |
| Vasodilatory effects or other systemic responses | 1. Monitor Blood Pressure: If possible, monitor the animal's blood pressure. 2. Ensure Hydration: Ensure the animal is adequately hydrated, as dehydration can exacerbate hypotension. Consider providing subcutaneous or intravenous fluids if necessary and as per your protocol. 3. Dose Adjustment: Consider a dose reduction in future experiments. |
| Interaction with anesthetics or other agents | 1. Review Experimental Protocol: Evaluate all concurrently administered substances for potential interactions that could lead to hypotension. 2. Stagger Administration: If possible, stagger the administration of different agents to better isolate the cause of the adverse event. |
Issue 3: Infusion site reaction (e.g., redness, swelling).
| Potential Cause | Troubleshooting Steps |
| Local irritation from the drug formulation | 1. Check Formulation: Ensure the drug formulation is at the correct pH and concentration. 2. Slow Infusion Rate: Administer the infusion more slowly to reduce local concentration. 3. Dilute the Drug: If permissible by the experimental design, consider further diluting the drug in a suitable vehicle. 4. Rotate Infusion Sites: If multiple doses are being given, rotate the site of administration. |
| Improper injection technique | 1. Review Technique: Ensure proper intravenous or intraperitoneal injection techniques are being used to avoid extravasation or local tissue damage. |
Quantitative Data Summary
While specific quantitative data from preclinical toxicology studies of Efaproxiral are not widely published, the following table summarizes dosing information from a human clinical trial, which can provide context for dose-response relationships.
Table 1: Efaproxiral Dosing and Red Blood Cell Concentration in a Human Phase 3 Trial
| Dose Level | Mean Efaproxiral Red Blood Cell (E-RBC) Concentration (µg/mL) |
| 75 mg/kg | 461.3 |
| 100 mg/kg | 581.1 |
| Data adapted from a study on Efaproxiral in patients with brain metastases. |
Experimental Protocols
Protocol 1: Monitoring Blood Oxygen Saturation (SpO2) in Rodents
-
Equipment: Small animal pulse oximeter with a paw, tail, or collar sensor.
-
Animal Preparation:
-
If the animal is conscious, allow it to acclimate to the monitoring environment to reduce stress-related artifacts.
-
If the animal is anesthetized, ensure it is stable before applying the sensor.
-
For paw or tail placement, ensure the area is clean and free of dense fur that may interfere with the sensor's light emission and detection.
-
-
Sensor Placement:
-
Securely attach the sensor to the chosen location (e.g., hind paw, base of the tail). Ensure it is snug but does not restrict blood flow.
-
-
Data Acquisition:
-
Turn on the pulse oximeter and allow the device to acquire a signal. This may take a few moments.
-
Record baseline SpO2 and heart rate before administering Efaproxiral.
-
Continuously monitor and record SpO2 and heart rate throughout the experiment, especially during and immediately following Efaproxiral administration.
-
-
Intervention Thresholds:
-
Establish a minimum acceptable SpO2 level in your experimental protocol (e.g., 90-95%).
-
If the SpO2 drops below this threshold, initiate the troubleshooting steps for hypoxemia as outlined above.
-
Protocol 2: Administration of Supplemental Oxygen to Rodents
-
Equipment: Compressed oxygen source, flowmeter, and a delivery system (e.g., anesthesia machine, dedicated flowmeter), tubing, and an appropriate interface for the animal (e.g., nose cone, anesthesia mask, or a custom-made oxygen chamber).
-
Procedure:
-
Flow-by Method:
-
Position the end of the oxygen tubing near the animal's nose.
-
Set the oxygen flow rate to 1-2 L/min. This is a simple method but provides a variable and lower concentration of inspired oxygen.
-
-
Nose Cone/Facemask Method:
-
Gently place the nose cone or facemask over the animal's snout.
-
Set the oxygen flow rate to 0.5-1 L/min. This method provides a higher and more consistent FiO2.
-
Ensure the mask does not cause undue stress to the animal.
-
-
Oxygen Chamber:
-
Place the animal in a sealed chamber with an inlet for oxygen and an outlet for gas to escape.
-
Initially, flood the chamber with a higher oxygen flow rate (e.g., 2-5 L/min) to displace the air.
-
Reduce the flow rate to a maintenance level (e.g., 1-2 L/min) to maintain the desired oxygen concentration. Monitor the temperature and humidity inside the chamber.
-
-
-
Timing:
-
Begin supplemental oxygen administration just before or concurrently with Efaproxiral administration.
-
Continue oxygen supplementation for a duration determined by the pharmacokinetic profile of the drug and the animal's physiological response, as monitored by pulse oximetry.
-
Visualizations
Caption: Mechanism of action of Efaproxiral.
Caption: Troubleshooting workflow for hypoxemia.
References
- 1. Efaproxiral: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efaproxiral: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Efaproxiral Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Efaproxiral (B1662174). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Efaproxiral using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Question: Why am I observing peak tailing for the Efaproxiral peak in my HPLC chromatogram?
Answer: Peak tailing for Efaproxiral, an acidic compound, can arise from several factors. A primary cause is secondary interactions between the analyte and the stationary phase.[1]
-
Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the acidic functional groups of Efaproxiral, leading to tailing.
-
Solution: Lowering the mobile phase pH (e.g., to 2.5-3.5) can protonate the silanol groups, minimizing these secondary interactions.[2] Using a highly deactivated column with end-capping can also mitigate this issue.
-
-
Column Overload: Injecting too concentrated a sample can saturate the column, resulting in asymmetrical peaks.
-
Solution: Dilute the sample and re-inject. If peak shape improves, column overload was the likely cause.[3]
-
-
Column Contamination or Voids: Accumulation of particulate matter on the column inlet frit or the formation of a void in the packing material can distort peak shape.
Question: I am seeing inconsistent retention times for Efaproxiral. What could be the cause?
Answer: Fluctuations in retention time can be attributed to several factors related to the HPLC system and mobile phase preparation.
-
Mobile Phase Composition: Inconsistent mobile phase preparation, including pH variations or changes in the organic modifier ratio, can lead to shifts in retention time.
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH.
-
-
Flow Rate Fluctuation: Issues with the HPLC pump, such as air bubbles or faulty check valves, can cause an unstable flow rate.
-
Solution: Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. If the problem persists, the pump seals or check valves may need replacement.
-
-
Temperature Variation: Changes in the column temperature can affect the viscosity of the mobile phase and the interaction of Efaproxiral with the stationary phase.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
Question: My Efaproxiral peak is splitting into two. What is the reason and how can I fix it?
Answer: Peak splitting can be a complex issue, often pointing to problems at the head of the column or with the sample solvent.
-
Column Inlet Contamination: Particulate matter partially blocking the column inlet frit can cause the sample to be distributed unevenly onto the column, leading to a split peak.
-
Solution: Replace the inlet frit or the column. Using in-line filters and guard columns can prevent this issue.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Column Bed Deformation: A void or channel in the column packing can lead to a split peak.
-
Solution: This usually indicates column failure, and the column should be replaced.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Question: I am experiencing significant signal suppression or enhancement for Efaproxiral in my LC-MS analysis. How can I mitigate these matrix effects?
Answer: Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a common challenge in LC-MS, especially when analyzing complex biological matrices like plasma.
-
Improve Chromatographic Separation: Optimizing the HPLC method to separate Efaproxiral from interfering matrix components is the most effective strategy.
-
Solution: Modify the gradient profile, change the stationary phase, or adjust the mobile phase composition to improve resolution.
-
-
Optimize Sample Preparation: More effective sample clean-up can remove many of the interfering compounds.
-
Solution: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Solution: This approach may be limited by the sensitivity of the assay.
-
Question: The sensitivity for Efaproxiral is lower than expected. What are the potential causes?
Answer: Low sensitivity in LC-MS can stem from a variety of issues, from the LC system to the mass spectrometer settings.
-
Poor Ionization: The ionization source parameters may not be optimal for Efaproxiral.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flow rates, and temperature. Both positive and negative ionization modes should be evaluated for Efaproxiral.
-
-
Inefficient Fragmentation: If using tandem mass spectrometry (MS/MS), the collision energy may not be optimal for the desired fragmentation.
-
Solution: Perform a compound optimization to determine the optimal collision energy for the precursor-to-product ion transitions. The fragmentation of Efaproxiral is known to involve the elimination of 2-methyl acrylic acid.
-
-
Sample Degradation: Efaproxiral may be degrading in the sample, during storage, or in the autosampler.
-
Solution: Investigate the stability of Efaproxiral under different storage conditions (freeze-thaw, bench-top, long-term). Ensure the autosampler is temperature-controlled if necessary.
-
UV-Visible Spectroscopy
Question: I am trying to quantify Efaproxiral using UV-Vis spectroscopy, but my results are not reproducible. What are the common pitfalls?
Answer: While relatively simple, UV-Vis spectroscopy can be prone to errors if not performed carefully.
-
Wavelength Inaccuracy: Using a wavelength other than the maximum absorbance (λmax) can lead to decreased sensitivity and non-linearity.
-
Solution: Scan a standard solution of Efaproxiral to determine its λmax. Published data suggests a λmax around 247 nm in ethanol (B145695) and 267 nm in 0.1 M sodium hydroxide.
-
-
Solvent Effects: The type of solvent used can influence the UV spectrum of Efaproxiral.
-
Solution: Use the same solvent for the blank, standards, and samples. Ensure the solvent does not absorb at the analytical wavelength.
-
-
Interference from Excipients or Degradation Products: Other components in the sample may absorb at the same wavelength as Efaproxiral.
-
Solution: If interference is suspected, a chromatographic method (HPLC-UV) is recommended for better specificity. Forced degradation studies can help identify potential interfering degradation products.
-
-
Stray Light: This can lead to a non-linear relationship between absorbance and concentration, especially at high absorbance values.
-
Solution: Ensure the spectrophotometer is well-maintained and the sample absorbance is within the linear range of the instrument (typically below 2 AU).
-
Frequently Asked Questions (FAQs)
General
Question: Is Efaproxiral a chiral molecule, and do I need to consider enantiomeric separation?
Answer: Yes, Efaproxiral is a chiral molecule. Depending on the regulatory requirements and the purpose of the analysis, separation of the enantiomers may be necessary, as different enantiomers can have different pharmacological and toxicological profiles. Chiral HPLC methods using polysaccharide-based chiral stationary phases are commonly employed for such separations.
Question: What are the typical degradation pathways for Efaproxiral that I should consider in forced degradation studies?
Answer: As per ICH guidelines, forced degradation studies should evaluate the stability of the drug substance under various stress conditions. For Efaproxiral, this would typically include:
-
Acidic and Basic Hydrolysis: Investigating degradation in acidic and basic solutions.
-
Oxidation: Exposing the drug to an oxidizing agent like hydrogen peroxide.
-
Thermal Degradation: Heating the drug substance in solid and solution states.
-
Photodegradation: Exposing the drug to UV and visible light. The degradation products should be monitored to develop a stability-indicating method.
Method Validation
Question: What are the key parameters to consider when validating an analytical method for Efaproxiral?
Answer: According to ICH guidelines, a bioanalytical method validation should include the following parameters:
-
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
Quantitative Data Summary
The following tables summarize the quantitative performance data for different analytical methods used for Efaproxiral detection.
Table 1: LC-MS/MS Method Performance
| Parameter | Equine Plasma | Human Urine |
| Limit of Detection (LOD) | 0.05 ng/mL | 2.5 ng/mL |
| Limit of Quantitation (LOQ) | Not Reported | Not Reported |
| Linearity Range | Not Reported | Not Reported |
| Precision (Interday) | Good | 7.9% - 13.0% |
| Accuracy | Good | Not Reported |
| Recovery | Good | Not Reported |
Table 2: Chiral HPLC Method Performance (Hypothetical for Efaproxiral based on similar compounds)
| Parameter | Value |
| Limit of Detection (LOD) | 0.01 mg/mL |
| Limit of Quantitation (LOQ) | 0.04 mg/mL |
| Linearity Range | 0.04 - 0.4 mg/mL |
| Recovery | 93.5% - 107.5% |
| Resolution (Rs) | > 1.5 |
Experimental Protocols
HPLC-UV Method for Efaproxiral
This is a general protocol based on common practices for the analysis of similar pharmaceutical compounds. Method optimization and validation are required for specific applications.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile).
-
Isocratic or gradient elution may be used depending on the sample complexity. A starting point could be a 60:40 (v/v) ratio of aqueous to organic phase.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30 °C.
-
Injection volume: 20 µL.
-
UV detection wavelength: Scan for λmax, expected to be around 247 nm.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of Efaproxiral in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Prepare sample solutions by extracting Efaproxiral from the matrix and dissolving the extract in the mobile phase.
-
LC-MS/MS Method for Efaproxiral in Biological Matrices
This protocol is based on a published method for Efaproxiral in equine plasma and urine.
-
Chromatographic and Mass Spectrometric System:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 reverse-phase column.
-
-
Mobile Phase:
-
Gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometry Conditions:
-
Ionization mode: ESI positive and negative modes should be evaluated.
-
Monitor the appropriate precursor-to-product ion transitions for Efaproxiral and any internal standard used.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the pre-treated plasma or urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Efaproxiral with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Visualizations
References
- 1. waters.com [waters.com]
- 2. Mass spectrometric characterization of efaproxiral (RSR13) and its implementation into doping controls using liquid chromatography-atmospheric pressure ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
Validation & Comparative
A Comparative Analysis of Efaproxiral Sodium and Nimorazole as Radiosensitizers in Oncology
For Researchers, Scientists, and Drug Development Professionals
The quest to enhance the efficacy of radiotherapy, a cornerstone of cancer treatment, has led to the investigation of various radiosensitizing agents. These compounds aim to increase the susceptibility of tumor cells to radiation-induced damage, thereby improving local tumor control and patient outcomes. Among the numerous agents explored, efaproxiral (B1662174) sodium and nimorazole (B1678890) have emerged as notable candidates, each with a distinct mechanism of action targeting tumor hypoxia, a critical factor in radioresistance. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Efaproxiral sodium and nimorazole both address the challenge of tumor hypoxia but through fundamentally different pathways. Efaproxiral acts systemically by modifying the oxygen-carrying capacity of hemoglobin, thereby increasing oxygen delivery to hypoxic tissues. In contrast, nimorazole is a hypoxic cell sensitizer (B1316253) that is selectively activated in low-oxygen environments to mimic the radiosensitizing effects of oxygen directly within the tumor cells. Clinical trials have demonstrated the efficacy of both agents in specific cancer types, with nimorazole showing a significant benefit in head and neck cancers and efaproxiral showing promise in brain metastases. The choice between these agents in a clinical or research setting would depend on the tumor type, its specific microenvironment, and the desired therapeutic strategy.
Mechanism of Action
This compound: Enhancing Oxygen Delivery
This compound is a synthetic allosteric modifier of hemoglobin.[1] It binds non-covalently to hemoglobin, stabilizing the tense (T-state) conformation, which has a lower affinity for oxygen.[2] This shift in the oxygen-hemoglobin dissociation curve to the right facilitates the release of oxygen from red blood cells as they pass through the tumor microvasculature, thereby increasing the partial pressure of oxygen (pO2) in hypoxic tumor regions and enhancing their sensitivity to radiation.[1][2]
Nimorazole: Direct Hypoxic Cell Sensitization
Nimorazole, a 5-nitroimidazole compound, functions as a hypoxic cell radiosensitizer.[3] In the low-oxygen environment characteristic of solid tumors, nimorazole undergoes bioreductive activation by cellular reductases. This process generates reactive nitro radical anions that mimic the electron-affinic properties of molecular oxygen. These reactive species can "fix" radiation-induced DNA damage, leading to the formation of permanent strand breaks and subsequent cell death. This selective activation in hypoxic cells minimizes damage to well-oxygenated normal tissues.
References
Efaproxiral Clinical Trial Results: A Comparative Analysis of the REACH Trial
A deep dive into the pivotal REACH trial reveals insights into the efficacy and mechanism of Efaproxiral (B1662174) in treating brain metastases. This guide provides a comprehensive comparison for researchers and drug development professionals, featuring detailed data, experimental protocols, and pathway visualizations.
Efaproxiral (formerly known as RSR13) is a synthetic small-molecule designed to act as a radiation-sensitizing agent.[1][2] Its primary mechanism of action is to allosterically modify hemoglobin, thereby reducing its affinity for oxygen.[3][4] This action is intended to increase oxygen levels in hypoxic tumor tissues, which are notoriously resistant to radiation therapy.[3] The largest and most significant clinical trial investigating Efaproxiral in this capacity was the Phase 3 REACH (Radiation Enhancing Allosteric Compound for Hypoxic Brain Metastases) trial.
Performance Comparison: REACH Trial Outcomes
The REACH trial was a multinational, randomized, open-label study that enrolled 538 patients with brain metastases from various solid tumors. Patients were randomized to receive either standard whole-brain radiation therapy (WBRT) with supplemental oxygen or WBRT with supplemental oxygen plus Efaproxiral. The primary endpoint of the study was survival.
While the initial analysis of the overall patient population did not show a statistically significant improvement in median survival time (MST) with the addition of Efaproxiral, a pre-planned subgroup analysis of patients with brain metastases from breast cancer demonstrated a notable survival benefit.
Quantitative Data Summary
| Outcome Measure | Overall Patient Population (Efaproxiral + WBRT) | Overall Patient Population (WBRT Alone) | Breast Cancer Subgroup (Efaproxiral + WBRT) | Breast Cancer Subgroup (WBRT Alone) | Non-Small Cell Lung Cancer (NSCLC) Subgroup (Efaproxiral + WBRT) | Non-Small Cell Lung Cancer (NSCLC) Subgroup (WBRT Alone) |
| Median Survival Time (MST) | 5.4 months | 4.4 months | 9.0 months | 4.5 months | 6.0 months | 4.4 months |
| Response Rate | - | - | 74% | 49% | Approached statistical significance vs. control | - |
| Statistical Significance (Survival) | Not statistically significant | - | p = 0.003 | - | Not statistically significant | - |
Note: The response rate for the overall population and the NSCLC subgroup was not consistently reported with specific percentages in the reviewed literature. The NSCLC subgroup that received higher Efaproxiral exposure showed a trend towards a better response rate.
Experimental Protocols
REACH Trial (RT-009) Protocol
The REACH trial was a Phase 3, randomized, multicenter, open-label study.
Patient Population:
-
Inclusion Criteria: Patients with brain metastases from solid tumors. A key subgroup analysis focused on patients with primary tumors of non-small cell lung cancer (NSCLC) and breast cancer.
-
Exclusion Criteria: Patients likely to undergo surgical removal or stereotactic radiosurgery as initial therapy, and those with active concurrent malignant disease other than the primary cancer.
Treatment Arms:
-
Control Arm: Standard whole-brain radiation therapy (WBRT) consisting of 30 Gy delivered in 10 fractions, administered with supplemental oxygen.
-
Experimental Arm: WBRT (30 Gy in 10 fractions) with supplemental oxygen, plus Efaproxiral administered prior to each radiation fraction.
Dosing:
-
Efaproxiral was administered at doses of 75 or 100 mg/kg.
Endpoints:
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Included tumor response rate in the brain.
Statistical Analysis:
-
The study was initially designed to enroll 408 patients but was expanded to 538 to allow for a sufficiently powered subgroup analysis of breast and NSCLC patients.
-
Survival data was analyzed using unadjusted log-rank tests and Cox multiple regression models to account for prognostic factors.
Mechanism of Action and Experimental Workflow
Signaling Pathway of Efaproxiral
Efaproxiral's mechanism of action does not involve a traditional signaling pathway with intracellular cascades. Instead, it directly interacts with hemoglobin in red blood cells to modulate its oxygen-carrying capacity.
References
- 1. Efaproxiral: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II multicenter study of induction chemotherapy followed by concurrent efaproxiral (RSR13) and thoracic radiotherapy for patients with locally advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modifiers of hemoglobin. 1. Design, synthesis, testing, and structure-allosteric activity relationship of novel hemoglobin oxygen affinity decreasing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Efaproxiral in Oncology: A Comparative Guide to its Efficacy in Sensitizing Tumors to Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Efaproxiral's performance in different cancer types, primarily focusing on its role as a radiation sensitizer (B1316253) in the treatment of brain metastases. The information is based on key clinical trials and is intended to offer an objective overview supported by experimental data.
Mechanism of Action: Enhancing Tumor Oxygenation
Efaproxiral (formerly known as RSR13) is a synthetic small molecule that acts as an allosteric modifier of hemoglobin.[1][2] It binds non-covalently to hemoglobin, decreasing its affinity for oxygen.[1] This shift in the oxygen-hemoglobin dissociation curve facilitates the release of oxygen into tissues, thereby increasing oxygen levels in hypoxic tumor environments.[1][3] The rationale behind this mechanism is that well-oxygenated tumor cells are more susceptible to the cytotoxic effects of radiation therapy.
Caption: Mechanism of Action of Efaproxiral.
Key Clinical Trials: The REACH and ENRICH Studies
The efficacy of Efaproxiral as an adjunct to whole-brain radiation therapy (WBRT) was primarily investigated in two major Phase 3 clinical trials: the REACH study and the subsequent ENRICH study.
The REACH Study (RT-009)
The REACH (Radiation Enhancing Allosteric Compound for Hypoxic Brain Metastases) study was a randomized, multinational clinical trial that evaluated the addition of Efaproxiral to standard WBRT and supplemental oxygen in patients with brain metastases from various solid tumors.
Experimental Protocol: REACH Study
-
Objective: To determine if the addition of Efaproxiral to WBRT and supplemental oxygen improves survival in patients with brain metastases.
-
Patient Population: 538 patients with brain metastases from solid tumors, with a Karnofsky Performance Status (KPS) of ≥ 70. The primary analysis focused on a subgroup of patients with non-small cell lung cancer (NSCLC) or breast cancer.
-
Treatment Arms:
-
Efaproxiral Arm: Intravenous Efaproxiral (75 or 100 mg/kg) administered daily prior to each WBRT fraction, along with supplemental oxygen.
-
Control Arm: Standard WBRT with supplemental oxygen alone.
-
-
Radiation Therapy: All patients received WBRT.
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Response rate (complete and partial response).
Caption: REACH Study Experimental Workflow.
Efficacy Data from the REACH Study
The REACH study demonstrated a trend towards improved survival with the addition of Efaproxiral, particularly in the subgroup of patients with breast cancer. A key finding was the correlation between the concentration of Efaproxiral in red blood cells (E-RBC) and clinical benefit.
| Patient Population | Treatment Arm | Median Survival Time (Months) | Hazard Ratio (HR) | p-value |
| All Eligible Patients | Efaproxiral | 5.4 | 0.87 | 0.16 |
| Control | 4.4 | |||
| NSCLC or Breast Cancer | Efaproxiral | 6.0 | 0.82 | 0.07 |
| Control | 4.4 |
Table 1: Overall Survival in the REACH Study.
| Patient Population | Treatment Arm | Response Rate (CR+PR) | Improvement | p-value |
| All Eligible Patients | Efaproxiral | 7% higher | 0.10 | |
| NSCLC and Breast Cancer | Efaproxiral | 13% higher | 0.01 |
Table 2: Response Rates in the REACH Study.
The ENRICH Study (RT-016)
Based on the promising results in the breast cancer subgroup of the REACH study, the Phase 3 ENRICH trial was initiated to confirm the efficacy of Efaproxiral in this specific patient population.
Experimental Protocol: ENRICH Study
-
Objective: To confirm the survival benefit of adding Efaproxiral to WBRT and supplemental oxygen in women with brain metastases from breast cancer.
-
Patient Population: Up to 360 women with brain metastases from breast cancer.
-
Treatment Arms:
-
Efaproxiral Arm: Intravenous Efaproxiral prior to each WBRT fraction with supplemental oxygen.
-
Control Arm: WBRT with supplemental oxygen alone.
-
-
Radiation Therapy: All patients received WBRT (30 Gy in 10 fractions).
-
Primary Endpoint: Overall survival.
Comparison with Other Treatment Modalities
While the primary comparator in the pivotal trials for Efaproxiral was WBRT alone, the landscape of treatment for brain metastases has evolved. It is important to consider Efaproxiral in the context of other available therapies.
Whole-Brain Radiation Therapy (WBRT): WBRT remains a standard treatment for patients with multiple brain metastases. The REACH study directly compared the addition of Efaproxiral to this standard of care.
Stereotactic Radiosurgery (SRS): SRS is a highly focused form of radiation therapy that is increasingly used for patients with a limited number of brain metastases. It offers the advantage of a shorter treatment course and potentially fewer neurocognitive side effects compared to WBRT. No direct comparative trials between Efaproxiral and SRS have been conducted.
Systemic Therapies: For certain cancer types, particularly those with targetable mutations (e.g., HER2-positive breast cancer, EGFR-mutated or ALK-rearranged NSCLC), systemic therapies that can cross the blood-brain barrier are now a critical component of treatment. These targeted therapies and immunotherapies have shown significant intracranial activity.
Other Radiosensitizers: Temozolomide, an oral alkylating agent, has been studied as a radiosensitizer in brain metastases, with some studies showing an improvement in response rates when combined with WBRT, but often without a significant survival benefit and with increased toxicity.
Summary of Efaproxiral's Efficacy
The clinical data for Efaproxiral suggest that it can enhance the efficacy of WBRT in certain patient populations with brain metastases, particularly those with breast cancer. The key to its effectiveness appears to be achieving an adequate concentration in the red blood cells to facilitate increased tumor oxygenation. The most common treatment-related adverse event was reversible hypoxemia, which was manageable with supplemental oxygen.
While Efaproxiral showed promise as a novel radiation sensitizer, its development has not progressed to widespread clinical use. The evolving standard of care for brain metastases, which now includes more targeted and less invasive approaches like SRS and effective systemic therapies, has likely influenced its clinical trajectory. Nevertheless, the concept of targeting tumor hypoxia remains a valid and important area of research in oncology.
References
- 1. Efaproxiral: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efaproxiral: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Brain Radiation Therapy With Oxygen, With or Without RSR13, in Women With Brain Metastases From Breast Cancer [ctv.veeva.com]
Efaproxiral Combination Therapy vs. Monotherapy: A Comparative Guide for Researchers
Efaproxiral (B1662174), a synthetic allosteric modifier of hemoglobin, has been investigated as a radiation sensitizer (B1316253) to enhance the efficacy of radiotherapy in hypoxic tumors. This guide provides a comparative analysis of the use of efaproxiral in combination with Whole Brain Radiation Therapy (WBRT) versus WBRT as a monotherapy for the treatment of brain metastases. All available data indicates that efaproxiral is not utilized as a standalone oncological treatment; therefore, this comparison focuses on its adjunctive use.
Efaproxiral is designed to decrease the binding affinity of oxygen to hemoglobin, thereby increasing the oxygenation of hypoxic tumor tissues.[1][2] This mechanism is critical as the presence of oxygen is a key determinant of the effectiveness of radiation therapy.[3] The primary clinical investigations of efaproxiral have centered on its use as an adjunct to WBRT for patients with brain metastases, with the pivotal Phase 3 REACH (RT-009) trial providing the most comprehensive data.[4]
Mechanism of Action: Overcoming Hypoxia-Induced Radioresistance
Tumor hypoxia is a significant factor in the resistance of solid tumors to radiation therapy. Efaproxiral addresses this by binding to hemoglobin and shifting the oxygen-hemoglobin dissociation curve to the right, which facilitates the release of oxygen into tissues. This increased oxygenation in the tumor microenvironment is intended to make cancer cells more susceptible to the DNA-damaging effects of ionizing radiation.
References
- 1. Whole Brain Radiation Therapy With Oxygen, With or Without RSR13, in Women With Brain Metastases From Breast Cancer [ctv.veeva.com]
- 2. Efaproxiral: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sec.gov [sec.gov]
- 4. Efaproxiral: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of Efaproxiral and misonidazole
A Comparative Analysis of Efaproxiral and Misonidazole (B1676599) in Cancer Radiotherapy
Introduction
The efficacy of radiation therapy, a cornerstone of cancer treatment, is significantly hampered by tumor hypoxia. Hypoxic tumor cells are more resistant to radiation-induced damage, leading to poorer treatment outcomes. To overcome this challenge, various strategies have been developed, including the use of radiosensitizing agents. This guide provides a comparative analysis of two such agents: Efaproxiral and misonidazole. Both drugs aim to enhance the effects of radiation on hypoxic tumors, but they achieve this through distinct mechanisms of action. This analysis will delve into their mechanisms, comparative efficacy, safety profiles, and the experimental methodologies used to evaluate them, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanism of Action
Efaproxiral
Efaproxiral (also known as RSR13) is a synthetic allosteric modifier of hemoglobin.[1][2] It binds non-covalently to deoxyhemoglobin, stabilizing the tense (T-state) conformation.[1][3] This stabilization reduces the affinity of hemoglobin for oxygen, leading to an increased release of oxygen into tissues.[1] In the context of cancer therapy, this increased oxygenation of hypoxic tumor tissues makes them more susceptible to the cytotoxic effects of ionizing radiation. The mechanism does not require the drug to cross the blood-brain barrier to be effective in treating brain metastases.
Misonidazole
Misonidazole is a nitroimidazole compound that acts as a hypoxic cell sensitizer. Its mechanism is dependent on the low oxygen conditions characteristic of hypoxic tumors. In this environment, misonidazole is bioreductively activated by nitroreductase enzymes, leading to the formation of highly reactive nitro radicals. These radicals can induce cellular damage through various processes, including the depletion of radioprotective thiols and the induction of single-strand breaks in DNA, which inhibits DNA synthesis and repair. This makes the hypoxic cells more vulnerable to radiation therapy.
Signaling Pathway Diagrams
References
Assessing the Long-Term Outcomes of Efaproxiral Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Efaproxiral (B1662174) (also known as RSR13) is a synthetic small-molecule allosteric modifier of hemoglobin. It works by binding to deoxyhemoglobin and reducing its affinity for oxygen, thereby increasing the release of oxygen to tissues. This mechanism has been explored as a way to sensitize hypoxic (low-oxygen) tumors to radiation therapy, as oxygen is a potent radiosensitizer. This guide provides a comprehensive comparison of the long-term outcomes of Efaproxiral treatment with other alternatives for treating tumor hypoxia in the context of radiation therapy, supported by experimental data and detailed methodologies.
Comparative Analysis of Clinical Trial Outcomes
The following tables summarize the quantitative data from key clinical trials of Efaproxiral and its alternatives.
Table 1: Efaproxiral Clinical Trial Data
| Trial | Indication | Treatment Arm | Control Arm | Median Survival | Overall Response Rate (ORR) | Key Findings & Citations |
| REACH (RT-009) | Brain Metastases (various primary tumors) | Efaproxiral + WBRT¹ + Supplemental O₂ | WBRT¹ + Supplemental O₂ | 5.4 months | 35% | No significant overall survival benefit. A trend towards improved survival was observed in a subgroup of patients with breast cancer.[1] |
| Subgroup: NSCLC² & Breast Cancer | 6.0 months | 42% | ||||
| Subgroup: Breast Cancer | 8.7 months | - | A confirmatory trial (ENRICH) was initiated based on these findings.[1] | |||
| ENRICH (RT-016) | Brain Metastases from Breast Cancer | Efaproxiral + WBRT¹ + Supplemental O₂ | WBRT¹ + Supplemental O₂ | Data Not Available | Data Not Available | The final results of this confirmatory Phase III trial have not been publicly released in detail. The trial was initiated to confirm the promising results from the REACH trial's breast cancer subgroup.[2][3] |
¹Whole-Brain Radiation Therapy ²Non-Small Cell Lung Cancer
Table 2: Alternatives to Efaproxiral - Clinical Trial Data
| Drug | Mechanism of Action | Trial | Indication | Treatment Arm | Control Arm | Median Survival | Overall Response Rate (ORR) | Key Findings & Citations |
| Motexafin Gadolinium | Redox-active agent, selectively targets tumor cells and enhances radiation effects. | Phase III | Brain Metastases (various primary tumors) | Motexafin Gadolinium + WBRT¹ | WBRT¹ | 5.2 months | - | No significant overall survival benefit. Improved time to neurologic progression in the lung cancer subgroup.[4] |
| Nimorazole | Hypoxic cell radiosensitizer (nitroimidazole derivative). | DAHANCA 5-85 | Supraglottic larynx and pharynx carcinoma | Nimorazole + Radiotherapy | Placebo + Radiotherapy | Not significantly different | - | Significantly improved loco-regional tumor control. |
| Tirapazamine | Hypoxia-activated prodrug that generates cytotoxic radicals. | Phase II | Glioblastoma Multiforme | Tirapazamine + Radiotherapy | Historical Controls | 9.5 - 10.8 months | - | No significant survival advantage compared to historical controls. |
| Evofosfamide (TH-302) | Hypoxia-activated prodrug that releases a DNA cross-linking agent. | MAESTRO (Phase III) | Metastatic Pancreatic Cancer | Evofosfamide + Gemcitabine | Placebo + Gemcitabine | 8.7 months | 20% | Did not meet the primary endpoint of a statistically significant improvement in overall survival. |
¹Whole-Brain Radiation Therapy
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are crucial for reproducibility and critical assessment.
Clonogenic Survival Assay
This in vitro assay is the gold standard for assessing the effect of ionizing radiation on cell reproductive integrity.
Objective: To determine the fraction of cells that retain their ability to produce a colony of at least 50 cells after treatment with a radiosensitizing agent and/or radiation.
Methodology:
-
Cell Preparation: Culture tumor cells (e.g., human glioblastoma U87 or breast cancer MCF-7 cell lines) under standard conditions. Harvest a single-cell suspension using trypsin.
-
Treatment: Treat cells in suspension or after plating with the experimental drug (e.g., Efaproxiral) at various concentrations for a specified duration.
-
Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Plating: Plate a known number of cells into petri dishes or multi-well plates. The number of cells plated is adjusted based on the expected survival fraction to yield a countable number of colonies.
-
Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a solution of methanol (B129727) and acetic acid, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. The SF is the ratio of the PE of the treated cells to the PE of the control cells. The results are often plotted as a cell survival curve (log SF vs. radiation dose).
Tumor Growth Delay Assay
This in vivo assay is used to evaluate the efficacy of a cancer therapy on tumor growth in animal models.
Objective: To measure the delay in tumor growth to a specified size in treated animals compared to control animals.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude mice) and subcutaneously implant human tumor cells to establish xenografts.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize animals into different treatment groups: control (vehicle), drug alone, radiation alone, and combination of drug and radiation.
-
Treatment Administration: Administer the drug (e.g., Efaproxiral) via the appropriate route (e.g., intravenous) at a specified dose and schedule. Administer radiation to the tumor at a defined dose and fractionation schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Data Analysis: Plot the mean tumor volume for each group over time. Determine the time it takes for the tumors in each group to reach a predetermined endpoint volume (e.g., 1000 mm³). The tumor growth delay is the difference in the median time to reach the endpoint volume between the treated and control groups.
Hemoglobin Oxygen Dissociation Assay
This assay measures the affinity of hemoglobin for oxygen and is used to characterize allosteric modifiers like Efaproxiral.
Objective: To determine the partial pressure of oxygen at which hemoglobin is 50% saturated (P50), and to assess the effect of a compound on this parameter.
Methodology:
-
Hemoglobin Preparation: Prepare a solution of purified human hemoglobin.
-
Compound Incubation: Incubate the hemoglobin solution with the test compound (e.g., Efaproxiral) at various concentrations.
-
Oxygenation/Deoxygenation: The hemoglobin solution is placed in a specialized instrument (e.g., a Hemox Analyzer or a microplate-based system). The solution is first fully oxygenated by bubbling with pure oxygen and then deoxygenated by bubbling with an inert gas like nitrogen.
-
Spectrophotometric Monitoring: During the deoxygenation process, the absorbance of the hemoglobin solution is continuously monitored at specific wavelengths to determine the percentage of oxyhemoglobin and deoxyhemoglobin.
-
Data Acquisition: The instrument records the partial pressure of oxygen (pO₂) and the corresponding oxygen saturation of hemoglobin.
-
Data Analysis: An oxygen-hemoglobin dissociation curve is generated by plotting oxygen saturation against pO₂. The P50 value is determined from this curve. A rightward shift in the curve and an increase in the P50 value indicate a decrease in hemoglobin's affinity for oxygen.
Signaling Pathways and Mechanisms of Action
Efaproxiral and Hemoglobin Allostery
Efaproxiral's mechanism of action is centered on the allosteric regulation of hemoglobin. It binds to the central water cavity of the deoxyhemoglobin (T-state) tetramer, stabilizing this conformation. This stabilization makes it more difficult for hemoglobin to transition to the high-oxygen-affinity relaxed state (R-state), thus promoting the release of oxygen in tissues.
Radiosensitization Signaling Pathways
Ionizing radiation induces DNA damage, primarily through the generation of reactive oxygen species (ROS). The presence of oxygen enhances the formation of these damaging ROS. Radiosensitizers can amplify this effect through various signaling pathways. Two key pathways involved in the cellular response to radiation and targeted by some radiosensitizers are the PI3K/Akt and MAPK pathways. These pathways are often dysregulated in cancer and can promote cell survival, proliferation, and DNA repair, thus contributing to radioresistance.
Conclusion
Efaproxiral represented a novel approach to overcoming tumor hypoxia by modulating hemoglobin's oxygen affinity. While preclinical studies and early clinical trials showed promise, particularly in subgroups of patients with brain metastases from breast cancer, the definitive Phase III ENRICH trial results remain largely unavailable, leaving its long-term efficacy unconfirmed.
Alternatives such as Motexafin Gadolinium and various hypoxia-activated prodrugs have also been investigated, with mixed results. Nimorazole has shown success in improving local tumor control in head and neck cancers. The complexity of tumor hypoxia and the cellular response to radiation underscores the ongoing challenge in developing effective radiosensitizers. Future research in this area will likely focus on better patient selection through biomarkers and the development of combination therapies that target multiple pathways involved in radioresistance. This comparative guide provides a foundational overview for researchers and drug development professionals to build upon in the quest for more effective cancer therapies.
References
Independent Validation of Efaproxiral's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Efaproxiral (RSR13) and other allosteric hemoglobin modulators, supported by experimental data. The focus is on the independent validation of their mechanisms of action, providing a resource for researchers in oncology, hematology, and drug development.
Mechanism of Action: A Comparative Overview
Efaproxiral and its alternatives modulate the oxygen-carrying capacity of hemoglobin (Hb) by binding to allosteric sites, thereby altering its affinity for oxygen. This change is quantified by the p50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated.
Efaproxiral is a synthetic small molecule that acts as an allosteric modifier of hemoglobin.[1] It preferentially binds to and stabilizes the T-state (tense, deoxygenated) of hemoglobin.[2] This stabilization shifts the oxygen-hemoglobin dissociation curve to the right, leading to a higher p50. The consequence of this rightward shift is an enhanced release of oxygen from red blood cells into tissues.[1] In the context of cancer therapy, this mechanism is intended to increase oxygenation in hypoxic tumor microenvironments, thereby rendering cancer cells more susceptible to radiation therapy.[1][2]
Voxelotor (GBT440) , in contrast to Efaproxiral, is an allosteric modulator that increases hemoglobin's affinity for oxygen. It achieves this by binding to the N-terminal valine of the α-chain of hemoglobin, stabilizing the R-state (relaxed, oxygenated) conformation. This leads to a leftward shift of the oxygen-hemoglobin dissociation curve and a lower p50. Voxelotor is approved for the treatment of sickle cell disease, where it works by inhibiting the polymerization of sickle hemoglobin (HbS).
Myo-inositol trispyrophosphate (ITPP) is another synthetic allosteric effector that, similar to Efaproxiral, decreases hemoglobin's oxygen affinity. ITPP is believed to bind to the 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) binding pocket in the β-cleft of deoxyhemoglobin, mimicking the action of the natural effector 2,3-BPG and stabilizing the T-state. This results in a rightward shift of the oxygen dissociation curve and increased oxygen release to tissues.
Resveratrol (B1683913) , a naturally occurring polyphenol, has also been investigated for its allosteric effects on hemoglobin. Studies suggest that resveratrol interacts with hemoglobin and shifts the conformational equilibrium towards the higher-affinity R-state, leading to a decrease in the p50 value. This effect is opposite to that of Efaproxiral.
The following diagram illustrates the differing mechanisms of these hemoglobin modulators.
Quantitative Data Presentation
The following tables summarize the quantitative effects of Efaproxiral and its alternatives on hemoglobin-oxygen affinity, as measured by the change in p50. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Effect of Allosteric Modulators on p50
| Compound | Species/System | Dose/Concentration | Change in p50 | Reference |
| Efaproxiral (RSR13) | Human | 75-100 mg/kg (in vivo) | ~10 mmHg increase | |
| Human | E-RBC of ~483 µg/ml | Target of 10 mmHg increase | ||
| Human | N/A | 25-53% increase | ||
| ITPP | Mouse (in vivo) | 1 g/kg | ~22% increase | |
| Mouse (in vivo) | 2 g/kg | ~37% increase | ||
| Human Blood (in vitro) | 60 mM | Up to 40% increase | ||
| Voxelotor (GBT440) | Sickle Cell Disease Patients | 900 mg/day (in vivo) | Leftward shift (decrease) | |
| Resveratrol | Human Hemoglobin A (in vitro) | High-dose | 19.48 ± 1.60 mmHg to 14.62 ± 1.67 mmHg (decrease) | |
| Mouse (in vivo) | N/A | 43.61 ± 0.73 mmHg to 39.19 ± 1.18 mmHg (decrease) |
Experimental Protocols
Measurement of Oxygen Dissociation Curve and p50
A common and reliable method for determining the oxygen-hemoglobin dissociation curve (ODC) and p50 is through the use of an instrument like the Hemox™-Analyzer.
Principle: The Hemox™-Analyzer measures the partial pressure of oxygen (pO2) using a Clark-type oxygen electrode and simultaneously determines the percentage of oxyhemoglobin saturation (%SO2) using dual-wavelength spectrophotometry. By continuously recording these two parameters as a blood sample is deoxygenated, a complete ODC is generated.
Generalized Protocol:
-
Sample Preparation: A small volume of whole blood (e.g., 50 µL) is diluted in a buffer solution (e.g., Hemox-solution) to maintain a physiological pH (typically 7.4) and temperature (37°C).
-
Oxygenation: The sample is fully oxygenated by bubbling with compressed air until 100% saturation is achieved.
-
Deoxygenation: The gas supply is switched to nitrogen to gradually deoxygenate the sample.
-
Data Acquisition: During deoxygenation, the instrument continuously records the corresponding pO2 and %SO2 values, plotting the ODC.
-
p50 Determination: The p50 value is determined as the pO2 at which the hemoglobin saturation is 50%.
The following diagram outlines the experimental workflow for p50 measurement.
Determination of Efaproxiral Concentration in Red Blood Cells (E-RBC)
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying drug concentrations in biological matrices.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (in a column) and a mobile phase. The concentration of the analyte (Efaproxiral) is determined by comparing its peak area to that of a known standard.
Generalized Protocol:
-
Sample Preparation: Red blood cells are isolated from whole blood by centrifugation. The RBCs are then lysed to release their contents.
-
Protein Precipitation: A precipitating agent (e.g., perchloric acid) is added to remove proteins that could interfere with the analysis.
-
Extraction: The supernatant containing Efaproxiral is collected after centrifugation.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A specific mobile phase is used to elute Efaproxiral.
-
Detection: A UV detector is typically used to detect Efaproxiral at a specific wavelength.
-
Quantification: The concentration of Efaproxiral in the sample is calculated by comparing the peak area of the analyte to a standard curve generated from samples with known concentrations of Efaproxiral.
Signaling Pathways and Cellular Response to Reoxygenation
The therapeutic rationale for Efaproxiral is to counteract tumor hypoxia. The reoxygenation of hypoxic tumor cells can trigger complex signaling cascades that influence cell fate. Two key pathways involved are the Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the PI3K/AKT/mTOR pathways.
HIF-1α Signaling Pathway: Under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxia, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. Reoxygenation reverses this process, leading to the rapid degradation of HIF-1α.
PI3K/AKT/mTOR Signaling Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Hypoxia can inhibit mTOR signaling. Reoxygenation can lead to the reactivation of this pathway. Growth factor signaling activates PI3K, which in turn activates AKT. AKT can then activate mTORC1 through the phosphorylation and inhibition of the TSC1/TSC2 complex. Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream targets like S6K1 and 4E-BP1.
The interplay between these pathways upon reoxygenation is critical in determining the therapeutic outcome.
The following diagram illustrates the HIF-1α signaling pathway under hypoxic and normoxic conditions.
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Efaproxiral Sodium
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of Efaproxiral sodium (also known as RSR13 sodium). The following procedural information is designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan.
Hazard Identification and Safety Data Summary
This compound is a synthetic allosteric modifier of hemoglobin.[1][2] While its toxicological properties have not been fully investigated, it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to prevent exposure.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect before use. |
| Body Protection | Protective clothing | Laboratory coat. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Required for all handling procedures. |
| Face Protection | Face shield | To be used when there is a risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a ventilated enclosure to avoid dust formation. |
Operational Plan: Safe Handling Procedures
Engineering Controls and Work Area Preparation
-
Ventilation: Always handle this compound in a well-ventilated area. For handling the solid compound, use a chemical fume hood to avoid dust formation.
-
Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.
Handling the Solid Compound
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or other ventilated enclosure.
-
Use a dedicated, clean spatula and weigh boat.
-
Avoid creating dust.
-
Close the container tightly immediately after use.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory area.
-
Spill Response
-
Minor Spills (Solid):
-
Ensure proper PPE is worn.
-
Gently sweep up the spilled solid, avoiding dust generation.
-
Place the swept material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable detergent and water.
-
-
Contact/Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.
-
Experimental Protocols
Preparation of Stock Solutions for In Vivo Experiments
The following protocols are for the preparation of this compound solutions for use in animal studies. It is recommended to prepare these solutions fresh on the day of use.
Protocol 1: Aqueous Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL. This results in a clear solution with a solubility of at least 2.08 mg/mL.
Protocol 2: SBE-β-CD Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until a clear solution is obtained. This also yields a solubility of at least 2.08 mg/mL.
In Vivo Antitumor Activity Assessment in a Mouse Xenograft Model
This is a general protocol for assessing the efficacy of this compound in combination with radiation in a tumor-bearing mouse model.
-
Cell Implantation: Implant EMT6 or RIF-1 tumor cells subcutaneously into the flank of BALB/c or C3H mice, respectively.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements.
-
Treatment Groups: Randomize mice into control and treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound with radiation).
-
Drug Administration: Administer this compound (e.g., 75-100 mg/kg) via intravenous or intraperitoneal injection.
-
Radiation Therapy: At a specified time post-drug administration (e.g., 20-30 minutes), irradiate the tumors with a clinically relevant dose of X-rays.
-
Follow-up: Continue to monitor tumor growth and animal well-being for a predetermined period.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study, and collect tumors for further analysis.
Disposal Plan
All waste materials containing this compound must be disposed of as hazardous chemical waste.
-
Solid Waste:
-
Place unused solid this compound and any contaminated disposable labware (e.g., weigh boats, gloves, paper towels) into a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a labeled, sealed hazardous waste container.
-
-
Disposal:
-
Dispose of all waste containers through an approved waste disposal plant. Do not dispose of in the regular trash or pour down the drain.
-
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Efaproxiral (RSR13) plus oxygen breathing increases the therapeutic ratio of carboplatin in EMT6 mouse mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of Efaproxyn (efaproxiral) on subcutaneous RIF-1 tumor oxygenation and enhancement of radiotherapy-mediated inhibition of tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
